molecular formula C41H58N6O11 B15582876 Arylomycin A1

Arylomycin A1

Número de catálogo: B15582876
Peso molecular: 810.9 g/mol
Clave InChI: LNVQPJGJVYGJKF-SBKIGQFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arylomycin A1 is an oligopeptide.

Propiedades

Fórmula molecular

C41H58N6O11

Peso molecular

810.9 g/mol

Nombre IUPAC

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(9-methyldecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C41H58N6O11/c1-23(2)12-10-8-7-9-11-13-34(51)46(5)31(22-48)39(55)43-24(3)37(53)42-21-35(52)47(6)36-27-15-17-33(50)29(20-27)28-18-26(14-16-32(28)49)19-30(41(57)58)45-38(54)25(4)44-40(36)56/h14-18,20,23-25,30-31,36,48-50H,7-13,19,21-22H2,1-6H3,(H,42,53)(H,43,55)(H,44,56)(H,45,54)(H,57,58)/t24-,25+,30?,31-,36?/m1/s1

Clave InChI

LNVQPJGJVYGJKF-SBKIGQFHSA-N

Origen del producto

United States

Foundational & Exploratory

Arylomycin A1: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylomycin A1, a member of a novel class of biaryl-bridged lipopeptide antibiotics, was first discovered and isolated from the fermentation broth of Streptomyces sp. strain Tü 6075.[1][2] This technical guide provides an in-depth overview of the core processes involved in its discovery, from the fermentation of the producing microorganism to the detailed procedures for its extraction, purification, and biological characterization. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Taxonomy of the Producing Organism

This compound was identified during a screening program for new metabolites from Streptomyces sp. Tü 6075.[1][2] This strain was isolated from a soil sample and was characterized based on its morphological and physiological properties, as well as by 16S rDNA sequencing. The initial screening utilized HPLC-diode array and HPLC-electrospray-mass spectrometry to detect novel compounds.[1][2]

Fermentation of Streptomyces sp. Tü 6075 for this compound Production

The production of this compound is achieved through submerged batch fermentation of Streptomyces sp. Tü 6075. The following protocol is based on the original discovery and subsequent optimization studies for similar Streptomyces fermentations.

Experimental Protocol: Fermentation
  • Seed Culture Preparation: A seed culture is initiated by inoculating a suitable seed medium with spores or a vegetative mycelial suspension of Streptomyces sp. Tü 6075. The culture is incubated on a rotary shaker until sufficient biomass is achieved.

  • Production Culture: The production fermentation is carried out in a larger volume fermenter. The production medium is inoculated with the seed culture.

  • Fermentation Parameters: The fermentation is maintained under controlled conditions to ensure optimal growth and secondary metabolite production.

ParameterValue
Production Medium Complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soy meal, yeast extract), and mineral salts.
Incubation Temperature 28-30°C
pH Maintained around neutral (pH 7.0)
Aeration Provided by sterile air sparging
Agitation Maintained to ensure homogeneity and oxygen transfer
Fermentation Time Typically 72-96 hours

Extraction and Isolation of this compound

Following fermentation, this compound is extracted from both the culture filtrate and the mycelium.[1][2] A multi-step purification process is employed to isolate the pure compound.

Experimental Protocol: Extraction and Purification
  • Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelium from the culture filtrate.

  • Extraction from Mycelium: The mycelium is extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) to recover the intracellular this compound.

  • Extraction from Culture Filtrate: The culture filtrate is subjected to liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) to extract the extracellular this compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

    • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile (B52724) in water. Fractions are monitored by UV detection.

  • Final Purification and Characterization: Fractions containing pure this compound are pooled, and the solvent is evaporated. The purity and identity of the compound are confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[3]

Biological Activity and Mechanism of Action

This compound exhibits antibacterial activity, primarily against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[4][5] This inhibition disrupts the processing of preproteins, leading to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values of this compound and its close analogue, Arylomycin C16, against various bacterial strains.

OrganismStrainArylomycin A-C16 MIC (µg/mL)
Staphylococcus epidermidisRP62A0.25
Staphylococcus aureus8325 (Sensitive)-
Staphylococcus aureus8325 (Resistant)>128
Escherichia coliMG1655 (Sensitive)-
Escherichia coliMG1655 (Resistant)>128
Pseudomonas aeruginosaPAO1 (Sensitive)-
Pseudomonas aeruginosaPAO1 (Resistant)>128
Streptococcus pneumoniae--
Rhodococcus opacus--
Brevibacillus brevis-Moderately sensitive
Streptococcus pyogenes-Sensitive
Staphylococcus haemolyticus-Sensitive
Corynebacterium glutamicum-2
Corynebacterium efficiens->64

Note: "Sensitive" and "Resistant" refer to strains harboring SPase without or with the arylomycin-resistance conferring Proline residue, respectively.[3][6]

Visualized Workflows and Pathways

Experimental Workflow: From Strain to Pure Compound

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_purification Purification streptomyces Streptomyces sp. Tü 6075 seed_culture Seed Culture streptomyces->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation centrifugation Centrifugation production_fermentation->centrifugation mycelium_extraction Mycelium Extraction centrifugation->mycelium_extraction filtrate_extraction Filtrate Extraction centrifugation->filtrate_extraction crude_extract Crude Extract mycelium_extraction->crude_extract filtrate_extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel hplc RP-HPLC silica_gel->hplc pure_arylomycin Pure this compound hplc->pure_arylomycin

Caption: Overall workflow for the isolation of this compound.

Signaling Pathway: Mechanism of Action

mechanism_of_action cluster_bacterium Bacterial Cell preprotein Preprotein (with signal peptide) spase Type I Signal Peptidase (SPase) preprotein->spase processing mature_protein Mature Protein (secreted) spase->mature_protein cleavage arylomycin This compound arylomycin->spase inhibition

Caption: Inhibition of bacterial signal peptidase by this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Arylomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanism, antibacterial activity, and resistance pathways associated with Arylomycin A1, a member of a class of natural product antibiotics that inhibit bacterial type I signal peptidase.

Executive Summary

The arylomycins are a class of cyclic lipopeptide antibiotics that target a novel and essential bacterial enzyme: type I signal peptidase (SPase).[1][2] This enzyme plays a critical role in the general secretory (Sec) pathway, which is responsible for the translocation of a multitude of proteins across the cytoplasmic membrane.[1][3] By inhibiting SPase, arylomycins cause the accumulation of unprocessed preproteins in the membrane, leading to a cascade of events that disrupt cellular integrity and ultimately result in cell death.[1][3] This unique mechanism of action makes the arylomycin scaffold a promising candidate for the development of new antibiotics to combat drug-resistant pathogens.

Core Mechanism of Action: Inhibition of Type I Signal Peptidase

The primary mechanism of action of this compound is the specific inhibition of bacterial type I signal peptidase (SPase), referred to as LepB in Escherichia coli and SpsB in Staphylococcus aureus.[4][5]

2.1 The Role of Signal Peptidase in Protein Secretion

SPase is an essential serine protease located on the outer leaflet of the bacterial cytoplasmic membrane.[1] It functions as the terminal enzyme in the general secretory pathway. Its role is to recognize and cleave the N-terminal signal peptide from preproteins after they have been translocated across the membrane by the SecYEG translocon.[1][5] This cleavage event releases the mature, functional protein into the periplasm (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria).[1]

SignalPeptidasePathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein (with Signal Peptide) Ribosome->Preprotein Translation SecYEG SecYEG Translocon Preprotein->SecYEG Translocation SPase Signal Peptidase (SPase) SecYEG->SPase Preprotein emerges MatureProtein Mature Protein SPase->MatureProtein Cleavage SignalPeptide Cleaved Signal Peptide SPase->SignalPeptide

Caption: General protein secretion pathway mediated by SPase.

2.2 Molecular Interaction and Inhibition

This compound acts as a non-covalent, competitive inhibitor of SPase.[3][6] X-ray co-crystal structures reveal that the arylomycin molecule binds within the enzyme's active site, mimicking the extended β-sheet conformation of a natural preprotein substrate.[6]

Key binding interactions include:

  • The C-terminal macrocycle of the arylomycin occupies a deep cleft in the SPase active site.[6]

  • A critical interaction occurs via the arylomycin's C-terminal carboxyl group , which forms a salt bridge with the catalytic dyad of the enzyme, composed of a Serine and a Lysine residue.[6] This interaction effectively neutralizes the catalytic machinery, preventing peptide bond cleavage.

The antibiotic activity of arylomycins stems directly from this targeted inhibition, not from non-specific membrane disruption, a mechanism seen with some other lipopeptide antibiotics.[1] The consequence of SPase inhibition is an insufficient flux of proteins through the secretory pathway, leading to the accumulation of unprocessed preproteins in the cytoplasmic membrane and the mislocalization of essential proteins.[1][7] The cellular response to this secretion stress can be either bactericidal or bacteriostatic, depending on the bacterial species, its growth phase, and the overall burden of protein secretion.[1][3]

Arylomycin_Inhibition

Caption: this compound mechanism of SPase inhibition.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The activity of Arylomycin A-C16, a well-studied analogue, is presented below against both naturally resistant wild-type strains and genetically sensitized strains where the resistance-conferring proline residue in SPase has been mutated.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin A-C16

Bacterial Species Strain SPase Genotype MIC (µg/mL) Reference(s)
S. epidermidis RP62A Wild Type (Sensitive) 0.5 [8]
S. aureus NCTC 8325 Wild Type (Resistant, Pro) >128 [2]
S. aureus PAS8001 SpsB(P29S) (Sensitized) 0.25 [2]
E. coli MG1655 Wild Type (Resistant, Pro) >128 [2]
E. coli PAS0260 LepB(P84L) (Sensitized) 4 [2]

| E. coli | UTI89 | Wild Type (Resistant, Pro) | >128 |[9] |

Table 2: In Vitro Inhibition of E. coli SPase

Compound Parameter Value (µM) Reference(s)

| Arylomycin A2 | IC₅₀ | 1.0 ± 0.2 |[10] |

Note: The optimized synthetic analog, G0775, exhibits significantly improved potency against Gram-negative bacteria, with MICs against MDR E. coli and K. pneumoniae often ≤0.25 µg/ml.[11]

Mechanisms of Resistance

Bacteria exhibit both natural and acquired resistance to arylomycins through two primary mechanisms.

4.1 Target-Site Mutation

The most significant mechanism for natural resistance is the presence of a proline residue at a key position in the SPase active site (e.g., P29 in S. aureus SpsB, P84 in E. coli LepB).[2][3] This proline residue sterically hinders the binding of the arylomycin's lipopeptide tail, thereby reducing the inhibitor's affinity for the enzyme.[2] Strains that naturally lack this proline, or in which it is experimentally mutated to a smaller residue like serine or leucine, become highly susceptible to arylomycins.[2]

4.2 Target Bypass System in S. aureus

S. aureus can develop high-level resistance through a target bypass mechanism involving the upregulation of the ayrRABC operon.[5] When SPase is inhibited, the repressor AyrR is inactivated, leading to the expression of the ABC transporter AyrBC. This system constitutes an alternative, SPase-independent pathway for releasing proteins from the cytoplasmic membrane, allowing the bacterium to survive even when SpsB is fully inhibited.[5]

ResistanceMechanisms cluster_target Target-Site Mutation cluster_bypass Target Bypass (S. aureus) Arylomycin Arylomycin SPase_Pro SPase with Proline (Resistant) Resistance Antibiotic Resistance SPase_Pro->Resistance SPase_Ser SPase with Serine (Sensitive) Arylomycin2 Arylomycin SpsB SpsB (SPase) AyrOperon ayrRABC Operon (Upregulated) AltSecretion Alternative Secretion Pathway AltSecretion->Resistance

Caption: Primary mechanisms of bacterial resistance to arylomycins.

Key Experimental Protocols

5.1 Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[1][12][13]

  • Preparation of Antibiotic Plates: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (MHBII) in a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on Mueller-Hinton Agar (MHA) are suspended in MHBII. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic at which no visible growth of the organism is observed.[1][14]

MIC_Workflow

Caption: Workflow for MIC determination by broth microdilution.

5.2 Time-Kill Assay

This protocol is used to determine whether an antibiotic is bactericidal or bacteriostatic.[1][15]

  • Inoculum Preparation (Log Phase): A starting culture is grown in MHBII to a mid-logarithmic growth phase (e.g., OD₆₀₀ = 0.4-0.5). The culture is then diluted in pre-warmed MHBII to a final density of approximately 1 × 10⁶ CFU/mL.

  • Drug Exposure: The diluted culture is aliquoted into tubes containing this compound at various concentrations (e.g., 2x MIC, 8x MIC) and a vehicle control. Tubes are incubated at 37°C with shaking.

  • Viability Quantification: At specified time points (e.g., 0, 2, 4, 8, 18 hours), aliquots are taken from each tube. Serial dilutions are made in phosphate-buffered saline (PBS) and plated onto MHA plates.

  • Data Analysis: After 24 hours of incubation, colonies are counted to determine the number of viable CFU/mL at each time point. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is typically considered bactericidal.

5.3 Co-crystallization of SPase-Arylomycin Complex

This protocol outlines the general steps for obtaining a crystal structure of the drug-target complex.[10][16]

  • Protein Preparation: A soluble, catalytically active fragment of E. coli SPase (e.g., SPase Δ2-76) is expressed and purified. The final protein is concentrated to 15-30 mg/mL in a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to maintain solubility.

  • Complex Formation: The purified SPase is combined with a molar excess of this compound (dissolved in DMSO). The mixture is incubated on ice for at least one hour to allow for complex formation.

  • Crystallization: The protein-inhibitor complex is subjected to crystallization screening using methods such as sitting-drop vapor diffusion. Various precipitants, buffers, and salts are screened to find conditions that yield diffraction-quality crystals.

  • Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed to solve and refine the three-dimensional structure of the complex.

References

The Inhibition of Bacterial Type I Signal Peptidase by Arylomycin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel bacterial targets. Type I signal peptidase (SPase I), an essential and highly conserved bacterial enzyme, represents a promising yet unexploited target for new antimicrobial agents. Arylomycins, a class of natural lipopeptides, are potent inhibitors of SPase I. This technical guide provides an in-depth overview of the mechanism of action of Arylomycin A1 and its analogs, detailing their inhibitory effects on bacterial type I signal peptidase. It includes a compilation of quantitative inhibitory data, comprehensive experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows to facilitate further research and drug development in this critical area.

Introduction: The Role of Type I Signal Peptidase in Bacterial Viability

Bacterial type I signal peptidase (SPase I), also known as leader peptidase (LepB), is a membrane-anchored serine protease crucial for bacterial survival.[1][2] It plays a pivotal role in the general secretory (Sec) pathway, which is responsible for the translocation of a vast number of proteins from the cytoplasm to the periplasm, outer membrane, or the extracellular space.[1]

SPase I functions by cleaving the N-terminal signal peptide from pre-proteins after their transport across the cytoplasmic membrane.[1][2] This cleavage event is the final and essential step for the release and proper folding of mature, functional proteins. Inhibition of SPase I leads to the accumulation of unprocessed pre-proteins in the cytoplasmic membrane, disrupting membrane integrity and ultimately causing cell death, making it an attractive target for novel antibiotics.[1][3]

Arylomycins are a class of natural products that have been identified as specific inhibitors of SPase I.[1][4] Their unique mechanism of action, targeting a novel pathway distinct from currently approved antibiotics, makes them a valuable scaffold for the development of new drugs to combat multidrug-resistant bacteria.

Mechanism of this compound Inhibition

This compound and its analogs are lipohexapeptides that act as non-covalent, competitive inhibitors of SPase I.[5] The binding of arylomycin to the active site of SPase I mimics the binding of a natural pre-protein substrate.

The mechanism of inhibition can be summarized as follows:

  • Binding to the Active Site: The arylomycin molecule binds to the substrate-binding groove of SPase I. The lipophilic tail of the arylomycin is thought to anchor the molecule to the bacterial membrane, facilitating its interaction with the membrane-bound enzyme.

  • Interaction with Catalytic Residues: The C-terminal carboxylate group of the arylomycin interacts with the catalytic dyad of SPase I, which consists of a serine and a lysine (B10760008) residue.[5] This interaction prevents the enzyme from binding to and cleaving its natural pre-protein substrates.

  • Conformational Changes: The binding of arylomycin induces a conformational change in the enzyme, further stabilizing the inhibitor-enzyme complex and preventing catalysis.

The following diagram illustrates the general protein secretion pathway and the point of inhibition by this compound.

Secretion_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Pre-protein (with signal peptide) Ribosome->Preprotein Translation SecB SecB Chaperone Preprotein->SecB Binding SecYEG SecYEG Translocon Preprotein->SecYEG SecA SecA ATPase SecA->SecYEG Translocation SecB->SecA SPase Type I Signal Peptidase (SPase I) SecYEG->SPase Pre-protein processing MatureProtein Mature Protein (folded) SPase->MatureProtein Signal peptide cleavage Arylomycin This compound Arylomycin->SPase Inhibition

Caption: General bacterial protein secretion pathway and the inhibition of Type I Signal Peptidase by this compound.

Quantitative Data: Inhibitory Activity of Arylomycins

The inhibitory potency of arylomycins is typically quantified by the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), the dissociation constant (Kd), and the minimum inhibitory concentration (MIC). The following tables summarize the available quantitative data for this compound and related analogs.

Table 1: In Vitro Enzyme Inhibition Data
CompoundTarget EnzymeIC50 (µM)Kd (µM)Reference
Arylomycin A2E. coli SPase I Δ2-751 ± 0.20.94 ± 0.04[6][7]
Table 2: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
Arylomycin A-C16E. coli (arylomycin-sensitive mutant)>64[8]
Arylomycin A-C16S. aureus (arylomycin-sensitive mutant)-[8]
Arylomycin C16S. epidermidis RP62A (Wild-type)0.25[9]
Arylomycin C16S. aureus NCTC 8325 (Wild-type)>128[5]
Arylomycin C16S. aureus USA30016[5]
Arylomycin C16S. aureus 8325 lepB(P29S) (Sensitive)32[5]
Arylomycin C16E. coli MG1655 (Wild-type)>128[5]
Arylomycin C16E. coli MG1655 lepB(P84L) (Sensitive)>128[5]
Arylomycin C16P. aeruginosa PAO1 (Wild-type)>128[5]
Arylomycin C16P. aeruginosa PAO1 lepB(P84L) (Sensitive)>128[5]
Arylomycin A2S. epidermidis RP62A1.0[9]
Arylomycin C16S. haemolyticus0.25 - 2[10]
Arylomycin C16S. lugdunensis0.25 - 2[10]
Arylomycin C16S. hominis0.25 - 2[10]
Arylomycin C16S. capitis8 - 16[10]
Arylomycin C16S. caprae8 - 16[10]
Arylomycin C16S. cohnii8 - 16[10]
Arylomycin C16S. warneri>64[10]
Arylomycin C16S. saprophyticus≥64[10]
Arylomycin C16S. xylosus4[10]

Note: The sensitivity of different bacterial species to arylomycins can vary significantly due to natural polymorphisms in the SPase I enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of SPase I by arylomycins.

In Vitro Signal Peptidase Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by purified SPase I.

Workflow Diagram:

SPase_Assay_Workflow start Start purify_spase Purify SPase I (e.g., E. coli SPase I Δ2-75) start->purify_spase prepare_substrate Synthesize/Obtain Fluorogenic Substrate start->prepare_substrate prepare_inhibitor Prepare Arylomycin Stock Solution start->prepare_inhibitor assay_setup Set up Assay Plate: - Buffer - Purified SPase I - Arylomycin (various conc.) purify_spase->assay_setup initiate_reaction Initiate Reaction: Add Fluorogenic Substrate prepare_substrate->initiate_reaction prepare_inhibitor->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (kinetic read) initiate_reaction->measure_fluorescence analyze_data Analyze Data: - Calculate initial rates - Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro Type I Signal Peptidase inhibition assay.

Materials:

  • Purified, soluble, and catalytically active fragment of SPase I (e.g., E. coli SPase I Δ2-75).

  • Fluorogenic peptide substrate (e.g., synthesized with a 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-methylcoumarin (B1665955) (AMC) leaving group).[11]

  • This compound or analog of interest.

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.5% DMSO, 0.8% acetonitrile).[6]

  • 96-well black microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified SPase I to the desired concentration in the assay buffer.

    • Prepare a serial dilution of the arylomycin compound in the assay buffer.

  • Assay Setup:

    • To each well of the microtiter plate, add the diluted SPase I enzyme.

    • Add the various concentrations of the arylomycin inhibitor to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes at 25°C).[6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[12]

Workflow Diagram:

MIC_Workflow start Start prepare_antibiotic Prepare 2x Stock Solution of Arylomycin start->prepare_antibiotic prepare_plate Dispense 100µL Growth Medium into 96-well plate start->prepare_plate prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prepare_inoculum serial_dilution Perform 2-fold Serial Dilution of Arylomycin across the plate prepare_antibiotic->serial_dilution prepare_plate->serial_dilution inoculate_plate Inoculate wells with standardized bacterial suspension serial_dilution->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at 37°C for 16-20 hours inoculate_plate->incubation read_results Read Results: Observe for visible growth incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • This compound or analog of interest.

  • Bacterial strain to be tested.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the arylomycin at a concentration at least 10 times the highest concentration to be tested.[13]

    • In a 96-well plate, perform a serial two-fold dilution of the arylomycin in the growth medium to achieve the desired concentration range.[8]

  • Inoculum Preparation:

    • From an 18-24 hour agar (B569324) plate, select isolated colonies of the test bacterium and suspend them in broth.[13]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[13]

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial inoculum.[13]

    • Include a positive control (bacteria, no antibiotic) and a negative control (medium only).

    • Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, indicating bacterial growth.

    • The MIC is the lowest concentration of the arylomycin at which there is no visible growth.[12]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antibiotics with a novel mechanism of action targeting the essential bacterial enzyme, type I signal peptidase. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antibiotic discovery and development. Further research should focus on optimizing the arylomycin scaffold to improve its spectrum of activity, particularly against Gram-negative pathogens, and to overcome existing resistance mechanisms. Structure-activity relationship (SAR) studies, guided by the structural information of the arylomycin-SPase I complex, will be instrumental in designing next-generation inhibitors with enhanced potency and pharmacokinetic properties. The continued exploration of SPase I as an antibiotic target holds significant potential for addressing the urgent global threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Arylomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Arylomycin A1 is a member of the arylomycin class of antibiotics, which are naturally occurring lipopeptides. These compounds have garnered significant interest within the scientific community due to their novel mechanism of action, which involves the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme for bacterial viability that is not targeted by any currently approved antibiotics.[1][2][3] This guide provides a detailed overview of the structure and chemical properties of this compound, along with experimental protocols for its characterization and a visualization of its mechanism of action.

Molecular Structure and Properties

This compound is a lipohexapeptide characterized by a distinctive 14-membered macrocyclic core formed by a biaryl bridge.[4][5] The arylomycins are broadly categorized into series (A, B, C, etc.) based on modifications to this core structure. The 'A' series, to which this compound belongs, features an unmodified macrocycle.[6][7]

The core peptide sequence of the A-series arylomycins is D-N-methylseryl2-D-alanyl3-glycyl4-N-methyl-4-hydroxyphenylglycyl5-L-alanyl6-tyrosine7.[5] The macrocycle is formed by a[3][3]biaryl bond between the N-methyl-4-hydroxyphenylglycine (MeHpg5) and tyrosine (Tyr7) residues.[5] The N-terminus of this peptide structure is acylated with a fatty acid. The specific fatty acid attached distinguishes the different members of the Arylomycin A series.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C41H58N6O11[8]
Molecular Weight 810.93 g/mol [8]
Class Lipohexapeptide[8]
Appearance Colorless[5]

Chemical Properties

Solubility and Stability: While specific quantitative data on the solubility of this compound is not readily available in the provided search results, studies on related arylomycins suggest that solubility can be a limiting factor. For instance, the glycosylation of the arylomycin core (as seen in the C-series) has been shown to improve solubility without significantly altering antibacterial activity.[6][9] This implies that this compound, being non-glycosylated, may have lower aqueous solubility. Information regarding its stability under various conditions such as pH and temperature is crucial for its development as a therapeutic agent but is not detailed in the provided search results.

Reactivity: The structure of this compound contains several functional groups that dictate its chemical reactivity. These include the phenolic hydroxyl groups on the biaryl core, the carboxylic acid at the C-terminus, and the secondary amides of the peptide backbone. The synthesis of arylomycin analogs has been achieved through various chemical strategies, with the key challenge being the formation of the biaryl-bridged macrocycle.[4] Early total syntheses utilized an intramolecular Suzuki-Miyaura coupling reaction to form this critical bond.[4][10] More recent synthetic routes have employed a Cu-mediated oxidative macrocyclization, which offers a more scalable approach.[4]

Mechanism of Action: Inhibition of Signal Peptidase I (SPase)

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase).[3][11] SPase is a membrane-bound serine protease that is essential for the secretion of many proteins in bacteria.[1][12] It cleaves the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane, a critical step for their proper localization and function.[1]

The inhibition of SPase by arylomycins leads to the accumulation of unprocessed preproteins in the cell membrane and a depletion of essential mature proteins in the periplasm and outer membrane.[1][2] This disruption of protein secretion ultimately leads to bacterial cell death.[1] Structural studies of arylomycins in complex with E. coli SPase have revealed that the inhibitor binds in a manner that mimics a natural peptide substrate.[3][11] The C-terminal carboxylate of the arylomycin is positioned within hydrogen-bonding distance of the catalytic Ser/Lys dyad of the enzyme, effectively blocking its proteolytic activity.[3]

Arylomycin_A1_Mechanism_of_Action cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space SPase Signal Peptidase (SPase) MatureProtein Mature Protein (Secreted) SPase->MatureProtein Cleavage of Signal Peptide Preprotein Preprotein (with Signal Peptide) Preprotein->SPase Binding Arylomycin This compound Arylomycin->SPase Inhibition Cytoplasm Cytoplasm Cytoplasm->Preprotein Translocation

Mechanism of this compound inhibition of Signal Peptidase I.

Experimental Protocols

A. Isolation and Purification of this compound

Arylomycins are natural products typically isolated from the fermentation broths of Streptomyces species.[3][6] The following is a generalized workflow for their isolation and characterization.

Arylomycin_Isolation_Workflow start Streptomyces sp. Fermentation extraction Broth Extraction (e.g., with organic solvent) start->extraction chromatography Reversed-Phase HPLC Purification extraction->chromatography analysis Structural Characterization chromatography->analysis nmr NMR Spectroscopy (1H, 13C, 2D) analysis->nmr Methods ms Mass Spectrometry (ESI-MS, HRMS) analysis->ms end Pure this compound analysis->end

Generalized workflow for this compound isolation and characterization.

B. Structural Elucidation Methods

The definitive structure of this compound was determined using a combination of spectroscopic techniques:[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition of the molecule.[13][14] Tandem MS (MS/MS) can provide fragmentation data that helps in sequencing the peptide chain.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for complete structural assignment.[13][15]

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.[9][13]

    • 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms, helping to piece together the amino acid residues, the fatty acid tail, and the complex biaryl macrocycle.[15]

  • Chiral Amino Acid Analysis: This is used to determine the stereochemistry (D or L configuration) of the individual amino acid residues within the peptide structure.[5]

C. Biological Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

  • Protocol: The MIC is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][14]

    • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton broth.[7][14]

    • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ colony-forming units (CFU)/mL).[7]

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

This compound is a structurally complex natural product with a promising and novel antibacterial mechanism of action. Its unique biaryl-bridged macrocyclic core and its ability to inhibit the essential bacterial enzyme SPase make it an attractive scaffold for the development of new antibiotics to combat drug-resistant pathogens. Further research into optimizing its chemical properties, such as solubility and membrane permeability, is critical for translating its potent in vitro activity into a clinically effective therapeutic.

References

Initial Antibacterial Spectrum of Natural Arylomycins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial antibacterial spectrum of natural arylomycins, a class of lipopeptide antibiotics. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.

Introduction to Arylomycins

Arylomycins are a class of natural product antibiotics that exert their antibacterial effect by inhibiting type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme in the bacterial general secretory pathway, responsible for cleaving N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1] This process is essential for the proper localization of a multitude of proteins destined for the cell wall, outer membrane, or the extracellular environment.[1] The inhibition of this essential pathway makes SPase an attractive target for novel antibiotics.[1][4][5] Initially, the antibacterial spectrum of natural arylomycins was considered narrow, with activity reported against a limited number of Gram-positive bacteria such as Streptococcus pneumoniae, Rhodococcus opacus, and Brevibacillus brevis.[1][6][7] However, further research, facilitated by total synthesis of arylomycin variants, has revealed a much broader potential spectrum of activity.[5][8]

Mechanism of Action: Inhibition of Type I Signal Peptidase

The primary mechanism of action of arylomycins is the inhibition of bacterial type I signal peptidase (SPase). This inhibition disrupts the general secretory pathway, leading to an accumulation of unprocessed preproteins in the cytoplasmic membrane, ultimately resulting in cell death.[1][2][3] The activity of arylomycins is not due to non-specific membrane depolarization.[1]

The effectiveness of natural arylomycins against different bacterial species is largely determined by the amino acid sequence of their respective SPase enzymes. A key finding is the role of a specific proline residue (e.g., Pro29 in S. aureus SpsB and Pro84 in E. coli LepB) which confers natural resistance to arylomycins.[6][9] Bacteria that naturally lack this proline residue in their SPase are generally more susceptible to the inhibitory action of natural arylomycins.[4][6] This discovery has significantly expanded the recognized antibacterial spectrum of this class of compounds.[4][6]

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Extracellular Space ribosome Ribosome preprotein Preprotein (with signal peptide) ribosome->preprotein Translation sec Sec Translocon preprotein->sec Translocation spase Type I Signal Peptidase (SPase) sec->spase mature_protein Mature Protein (Functional) spase->mature_protein Signal Peptide Cleavage cell_death Cell Death spase->cell_death arylomycin Arylomycin arylomycin->spase Inhibition

Arylomycin inhibits SPase, disrupting protein secretion.

Quantitative Antibacterial Spectrum of Natural Arylomycins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of natural arylomycins, primarily Arylomycin A₂ and the synthetic derivative Arylomycin C₁₆, against a range of bacterial species. The data highlights the variability in susceptibility, which is often correlated with the presence or absence of the resistance-conferring proline residue in SPase.

Bacterial SpeciesArylomycin VariantMIC (µg/mL)Notes
Staphylococcus epidermidisArylomycin A₂1.0[6]Naturally susceptible.
Staphylococcus epidermidisArylomycin C₁₆0.25 - 0.5[6][7]Highly susceptible.
Staphylococcus aureusArylomycin C₁₆>64Naturally resistant due to Pro29 in SPase.
Escherichia coliArylomycin C₁₆>256Naturally resistant due to Pro84 in SPase.
Pseudomonas aeruginosaArylomycin C₁₆>256Naturally resistant due to Pro84 in one of its SPases.
Streptococcus pneumoniaeNot SpecifiedActiveOne of the first organisms shown to be susceptible.[1][6][10]
Rhodococcus opacusNot SpecifiedActiveSusceptible soil bacterium.[6]
Brevibacillus brevisNot SpecifiedActiveSusceptible soil bacterium.[6]
Helicobacter pyloriArylomycin C₁₆4Lacks the resistance-conferring proline.[6]
Corynebacterium glutamicumArylomycin C₁₆2SPase has Met29 instead of Pro29.[6]
Corynebacterium efficiensArylomycin C₁₆>64SPase contains Pro29.[6]
Staphylococcus haemolyticusArylomycin C₁₆MIC₅₀: 0.25-2Lacks Pro29 and is highly susceptible.[7]
Staphylococcus lugdunensisArylomycin C₁₆MIC₅₀: 0.25-2Lacks Pro29 and is highly susceptible.[7]
Staphylococcus hominisArylomycin C₁₆MIC₅₀: 0.25-2Lacks Pro29 and is highly susceptible.[7]
Staphylococcus capitisArylomycin C₁₆MIC₅₀: 8-16Contains Pro29 but remains moderately susceptible.[7]
Staphylococcus capraeArylomycin C₁₆MIC₅₀: 8-16Contains Pro29 but remains moderately susceptible.[7]
Staphylococcus warneriArylomycin C₁₆MIC₅₀: ≥64Resistant.[7]
Staphylococcus saprophyticusArylomycin C₁₆MIC₅₀: ≥64Resistant.[7]

Experimental Protocols

The determination of the antibacterial spectrum of arylomycins relies on standardized microbiological assays. The primary method cited in the literature is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at a suitable temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Arylomycin Dilutions:

  • A stock solution of the arylomycin is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the arylomycin are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted arylomycin is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only, no bacteria).
  • The plate is incubated at 37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the arylomycin at which there is no visible growth.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; prep_dilutions [label="Prepare Serial Dilutions\nof Arylomycin in Microtiter Plate"]; inoculate [label="Inoculate Plate with\nStandardized Bacteria"]; incubate [label="Incubate Plate\n(e.g., 37°C, 16-20h)"]; read_results [label="Visually Inspect for Growth\n(Turbidity)"]; determine_mic [label="Determine MIC\n(Lowest concentration with no growth)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> inoculate; prep_dilutions -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; }

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The natural arylomycins possess a broader antibacterial spectrum than initially recognized, with significant potency against a range of Gram-positive bacteria.[6][7] The primary determinant of their activity is the absence of a specific proline residue in the target enzyme, SPase.[4][6] While natural arylomycins show limited activity against many important pathogens like S. aureus and Gram-negative bacteria due to this resistance mechanism, they represent a promising scaffold for the development of new antibiotics.[4][5] Indeed, synthetic modifications to the arylomycin structure have led to derivatives with potent activity against multidrug-resistant Gram-negative bacteria, demonstrating the potential of this class of compounds to address the growing challenge of antibiotic resistance.[11][12][13] Further research into the structure-activity relationships of arylomycins and their interaction with SPase will be crucial for the development of next-generation antibiotics.

References

Arylomycin A1 Target Validation in Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Arylomycin A1, a novel antibiotic class, in Gram-positive bacteria. Arylomycins represent a promising class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential and previously unexploited target in antibacterial drug discovery.[1][2][3] This document details the mechanism of action, quantitative activity, experimental protocols for target validation, and the molecular basis of resistance.

Introduction: The Promise of a Novel Target

The rise of multidrug-resistant pathogens necessitates the discovery of antibiotics with novel mechanisms of action.[1][2] Bacterial type I signal peptidase (SPase) has long been recognized as a promising target because it is essential, conserved across many bacterial species, and located on the extracellular face of the cytoplasmic membrane, making it accessible to inhibitors.[4][5] Arylomycins are the only known class of natural product inhibitors of SPase with significant antibiotic activity.[1]

Initially, the arylomycins appeared to have a narrow spectrum of activity, primarily against a few Gram-positive bacteria.[3][4] However, further research revealed that their antibacterial potential is often masked by naturally occurring mutations in the SPase target of many common pathogens.[4] This guide focuses on the validation of SPase as the target of this compound and its derivatives in Gram-positive bacteria, a critical step in the development of this new class of antibiotics.

Mechanism of Action: Inhibition of Protein Secretion

This compound's mechanism of action is the inhibition of type I signal peptidase (SPase).[3][6] SPase is a crucial enzyme in the general secretory (Sec) pathway, responsible for cleaving the N-terminal signal peptides from preproteins after their translocation across the cytoplasmic membrane.[1][7] This cleavage is essential for the proper localization and function of a multitude of secreted proteins, including virulence factors.

The inhibition of SPase by arylomycins leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane.[1][8] This disruption of the protein secretion pathway has been shown to be the primary cause of the antibiotic's activity, rather than non-specific membrane depolarization, a mechanism seen with some other lipopeptide antibiotics.[1] The consequences of SPase inhibition can be either bacteriostatic or bactericidal, depending on the bacterial species, growth phase, and the level of protein secretion stress.[1][8]

cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Extracellular Space / Cell Wall Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation Sec_translocon Sec Translocon Preprotein->Sec_translocon Translocation SPase Signal Peptidase (SPase) Sec_translocon->SPase Preprotein emerges Mature_Protein Mature Secreted Protein SPase->Mature_Protein Signal Peptide Cleavage Arylomycin This compound Arylomycin->SPase Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data: In Vitro Activity and Target Affinity

The antibacterial activity of arylomycins is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The affinity of the antibiotic for its target, SPase, is determined by measuring the dissociation constant (KD).

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Arylomycin C16 (a synthetic derivative of Arylomycin A) against various Gram-positive bacteria, including strains with sensitive and resistant SPase. A proline residue at a specific position in SPase is associated with natural resistance.[4][9]

Bacterial SpeciesStrainSPase GenotypeArylomycin C16 MIC (µg/mL)
Staphylococcus epidermidisRP62AWild Type (Sensitive)0.25
Staphylococcus epidermidisRP62A MutantspsB(S29P) (Resistant)>64
Staphylococcus aureus8325Wild Type (Resistant)>128
Staphylococcus aureus8325 MutantlepB(P29S) (Sensitized)1
Streptococcus pneumoniae-Lacks Proline in SPase1.0
Streptococcus pyogenes-Lacks Proline in SPase2.0
Staphylococcus haemolyticus-Lacks Proline in SPase1.0
Corynebacterium glutamicum-Met instead of Pro in SPase2.0

Data compiled from Roberts et al., 2010 and other sources.[4][9]

Target Binding Affinity

The binding affinity of Arylomycin C16 to SPase variants was measured to confirm that the proline mutation directly affects the drug-target interaction.

SPase VariantDissociation Constant (KD) in nM
S. aureus SPase (P29S - Sensitized)130 ± 53
S. aureus SPase (Wild Type - Resistant)1283 ± 278

Data from Roberts et al., 2010.[4]

Experimental Protocols for Target Validation

Validating that SPase is the primary target of this compound involves a series of key experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the antibiotic required to inhibit bacterial growth.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Antibiotic Dilution Series: A two-fold serial dilution of the arylomycin compound is prepared in a 96-well microtiter plate with MHB.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.[10]

Bacterial Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of the antibiotic over time.

Protocol:

  • Culture Preparation: A bacterial culture is grown to the mid-logarithmic phase (OD600 of 0.4-0.5) in MHB.

  • Antibiotic Exposure: The culture is diluted to a final density of 1 x 106 CFU/mL in fresh, pre-warmed MHB containing the arylomycin at various multiples of its MIC.[1]

  • Sampling over Time: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The aliquots are serially diluted in phosphate-buffered saline (PBS) and plated on Mueller-Hinton Agar (MHA).

  • Colony Counting: After incubation, the colonies are counted to determine the number of viable cells at each time point.[1]

SPase Binding Assay (Fluorescence-based)

Objective: To quantify the binding affinity of the arylomycin to purified SPase.

Protocol:

  • Protein Purification: Wild-type and mutant SPase proteins are expressed and purified.

  • Fluorescence Measurement: The intrinsic fluorescence of the arylomycin is utilized. The fluorescence emission of the arylomycin increases upon binding to SPase.[4]

  • Titration: A fixed concentration of purified SPase is titrated with increasing concentrations of the arylomycin in a suitable buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% n-octyl-β-glucopyranoside, and 10% glycerol (B35011) for S. aureus SPase).[4]

  • Data Analysis: The change in fluorescence is measured at an excitation wavelength of 320 nm and an emission wavelength of 410 nm. The dissociation constant (KD) is calculated by fitting the binding data to a suitable model.[4]

cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical & Genetic Assays MIC MIC Determination TimeKill Time-Kill Assay MIC->TimeKill Characterize activity ResistanceSelection Resistance Selection & SPase Sequencing MIC->ResistanceSelection Isolate resistant mutants SPasePurification Purification of WT & Mutant SPase ResistanceSelection->SPasePurification Identify mutations SensitizedStrain Construction of Sensitized Strain (e.g., P29S S. aureus) ResistanceSelection->SensitizedStrain Engineer reverse mutation BindingAssay SPase Binding Assay (KD) SPasePurification->BindingAssay Compare binding affinities SensitizedMIC MIC on Sensitized Strain SensitizedStrain->SensitizedMIC Confirm sensitization

Figure 2: Experimental Workflow for Arylomycin Target Validation.

Resistance Mechanisms

The primary mechanism of natural resistance to arylomycins in many Gram-positive bacteria, such as Staphylococcus aureus, is a point mutation in the gene encoding SPase.[4]

  • Target Modification: The presence of a proline residue at a key position in the SPase active site (e.g., position 29 in S. aureus SPase) reduces the binding affinity of the arylomycin.[4][9] This single amino acid change is sufficient to confer high-level resistance.

  • Overcoming Resistance: The validation of this resistance mechanism has been crucial for the development of new arylomycin derivatives. By modifying the lipopeptide tail of the arylomycin, researchers have been able to design compounds with improved activity against strains containing the resistance-conferring proline residue.[9][10]

cluster_sensitive Sensitive Bacterium cluster_resistant Resistant Bacterium Arylomycin Arylomycin SPase_Sensitive SPase (Sensitive) e.g., Serine at pos. 29 Arylomycin->SPase_Sensitive High Affinity Binding SPase_Resistant SPase (Resistant) e.g., Proline at pos. 29 Arylomycin->SPase_Resistant Low Affinity Binding Protein_Secretion_Blocked Blocked Protein Secretion SPase_Sensitive->Protein_Secretion_Blocked Inhibition Protein_Secretion_Normal Normal Protein Secretion SPase_Resistant->Protein_Secretion_Normal No Inhibition Bacterial_Growth Bacterial Growth Protein_Secretion_Normal->Bacterial_Growth Bacterial_Death Bacterial Death Protein_Secretion_Blocked->Bacterial_Death

Figure 3: Logical Relationship of Arylomycin Resistance.

Conclusion and Future Directions

The validation of type I signal peptidase as the target of this compound in Gram-positive bacteria has paved the way for the development of a new class of antibiotics. The detailed understanding of the mechanism of action and the molecular basis of resistance has enabled the rational design of second-generation arylomycins with improved potency and a broader spectrum of activity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development as a new weapon against multidrug-resistant Gram-positive infections.

References

The Pivotal Role of the Lipopeptide Tail in the Antibacterial Activity of Arylomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with new mechanisms of action. Arylomycins, a class of natural lipopeptide antibiotics, represent a promising scaffold for such development. They inhibit bacterial type I signal peptidase (SPase), an essential and highly conserved enzyme in the protein secretion pathway of bacteria, which is not targeted by any currently approved antibiotics[1][2][3]. The antibacterial efficacy and spectrum of arylomycins are intricately linked to the structure and function of their N-terminal lipopeptide tail. This guide provides an in-depth analysis of the critical role of this lipophilic appendage in the activity of Arylomycin A1 and its derivatives, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions and mechanisms.

The Lipopeptide Tail: More Than Just an Anchor

The lipopeptide tail of this compound is not merely a passive anchor for membrane association; it plays a multifaceted role in the antibiotic's mechanism of action. Its primary functions include:

  • Membrane Anchoring and Target Localization: The lipophilic tail facilitates the localization of the arylomycin molecule to the bacterial cytoplasmic membrane, where its target, SPase, is embedded[4][5]. This anchoring is crucial for effective inhibition of the enzyme, which has its active site exposed to the periplasmic space in Gram-negative bacteria[4].

  • Interaction with Signal Peptidase (SPase): The tail directly interacts with the SPase enzyme. The length and composition of the lipid portion significantly influence the binding affinity and inhibitory activity[4][6].

  • Overcoming Bacterial Resistance: Natural resistance to arylomycins in many pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, is conferred by a specific proline residue in the SPase active site[5][6]. This residue sterically hinders the binding of the natural arylomycin lipopeptide tail. Modifications to the tail have been shown to overcome this resistance, thereby expanding the antibiotic's spectrum of activity[6][7].

  • Modulating Antibacterial Spectrum: Structure-activity relationship (SAR) studies have demonstrated that alterations in the length, rigidity, and chemical nature of the lipopeptide tail can significantly impact the minimum inhibitory concentrations (MICs) against various bacterial strains[4][6].

It is important to note that the antibacterial activity of arylomycins results from the specific inhibition of SPase, leading to the accumulation of unprocessed preproteins in the cytoplasmic membrane and subsequent cell death, rather than from non-specific membrane depolarization, a mechanism observed for some other lipopeptide antibiotics[1].

Quantitative Analysis of Lipopeptide Tail Modifications

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound (referred to as Arylomycin C16 in some literature) and its synthetic derivatives with modified lipopeptide tails. This data highlights the impact of these modifications on antibacterial activity against both sensitive and resistant bacterial strains.

Table 1: Impact of Fatty Acid Chain Length on Arylomycin Activity

CompoundFatty Acid TailS. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Sensitized) MIC (µg/mL)E. coli (Sensitized) MIC (µg/mL)P. aeruginosa (Sensitized) MIC (µg/mL)
2 C8>64>64>64>64
3 C103264>64>64
This compound (C16) C16481632
5 C188163232

Data extracted from Roberts et al., 2011.[6] Note: Sensitized strains contain a mutation in the SPase gene that removes the natural resistance-conferring proline residue.

Table 2: Activity of Arylomycin Derivatives with Altered Lipopeptide Tails against Sensitive and Resistant Bacteria

Compound No.Modification to Lipopeptide TailS. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Resistant) MIC (µg/mL)S. aureus (Sensitized) MIC (µg/mL)E. coli (Resistant) MIC (µg/mL)E. coli (Sensitized) MIC (µg/mL)
Arylomycin C16 Natural C16 fatty acid4>648>6416
9 p-butyl biphenyl81616>64>64
11 p-hexyl biphenyl488>64>64
12 p-octyl biphenyl488>64>64
18 Hydroxyproline derivative32>6464>64>64

Data extracted from Roberts et al., 2011.[6] Note: Resistant strains possess the wild-type SPase with the resistance-conferring proline residue.

Experimental Protocols

The following section outlines the general methodologies used in the characterization of this compound and its derivatives.

The synthesis of arylomycin derivatives with modified lipopeptide tails generally involves a modular approach[6]:

  • Assembly of the Tripeptide Macrocycle: The core macrocyclic structure is typically assembled from precursor amino acids, such as o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester, followed by a Suzuki-Miyaura macrocyclization[6].

  • Synthesis of the Lipopeptide Tail: The desired lipopeptide tails are synthesized separately using solution-phase peptide coupling of the corresponding natural or unnatural amino acids, followed by lipidation with the desired fatty acid or other lipophilic moiety[6].

  • Coupling of the Tail to the Core: The synthesized lipopeptide tail is then coupled to the macrocyclic core.

  • Global Deprotection: Finally, all protecting groups are removed to yield the final arylomycin analog[6].

The antibacterial activity of the synthesized compounds is quantified by determining the MIC using a standard broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The overnight culture is then diluted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution Series: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanism of Action and the Role of the Lipopeptide Tail

The following diagrams, generated using the DOT language, illustrate the key pathways and interactions involved in this compound activity.

Arylomycin_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Arylomycin This compound SPase Signal Peptidase (SPase) Arylomycin->SPase Inhibition Lipopeptide_Tail Lipopeptide Tail Mature_Protein Mature Protein SPase->Mature_Protein Cleavage Preprotein Preprotein Preprotein->SPase Processing Secreted_Protein Secreted Mature Protein Mature_Protein->Secreted_Protein Secretion Lipopeptide_Tail->SPase Anchoring & Interaction

Caption: this compound mechanism of action.

The diagram above illustrates how this compound, anchored to the membrane via its lipopeptide tail, inhibits SPase, thereby blocking the processing of preproteins and their subsequent secretion.

Overcoming_Resistance cluster_sensitive Sensitive SPase cluster_resistant Resistant SPase cluster_modified Modified Arylomycin SPase_S SPase (No Proline) Arylomycin_S This compound Arylomycin_S->SPase_S Effective Binding & Inhibition SPase_R SPase (with Proline) Arylomycin_R This compound Arylomycin_R->SPase_R Steric Hindrance -> Weak Binding SPase_R2 SPase (with Proline) Modified_Arylomycin Modified Lipopeptide Tail Modified_Arylomycin->SPase_R2 Overcomes Hindrance -> Effective Binding

References

The Biosynthesis of Arylomycin A1 in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylomycins are a class of lipopeptide antibiotics produced by Streptomyces species that exhibit potent activity against Gram-positive bacteria by inhibiting type I signal peptidase (SPase). Arylomycin A1, a member of this family, is assembled through a sophisticated biosynthetic pathway involving a non-ribosomal peptide synthetase (NRPS) multienzyme complex. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and precursor molecules. It also outlines general experimental protocols for the investigation of this pathway and presents the available data in a structured format. While a complete quantitative understanding and the specific regulatory networks remain areas for further research, this guide consolidates the current knowledge to aid researchers in the fields of natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Arylomycins, first isolated from Streptomyces sp. Tü 6075, represent a promising class of antibiotics due to their inhibition of the essential bacterial enzyme, type I signal peptidase[1]. This guide focuses on the biosynthesis of this compound, providing a detailed technical overview for researchers engaged in its study and potential exploitation for therapeutic purposes.

The Arylomycin Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster found in various Streptomyces species, including Streptomyces roseosporus and Streptomyces parvus[2][3]. The gene cluster typically comprises a set of core genes responsible for the synthesis of the peptide backbone, its modification, and the production of necessary precursors.

Table 1: Key Genes in the Arylomycin Biosynthetic Gene Cluster

GeneProposed FunctionDescription
NRPS Genes
aryANon-ribosomal peptide synthetaseEncodes NRPS modules responsible for the activation and incorporation of specific amino acid precursors into the growing peptide chain[3].
aryBNon-ribosomal peptide synthetaseEncodes additional NRPS modules involved in the elongation of the arylomycin peptide backbone[3].
aryDNon-ribosomal peptide synthetaseEncodes the final NRPS modules, likely including the terminal thioesterase (TE) domain for peptide release and cyclization[3].
Post-Modification Gene
aryCCytochrome P450 monooxygenaseCatalyzes the crucial biaryl bond formation between two aromatic amino acid residues within the peptide, forming the characteristic macrocyclic core of arylomycins[3].
Precursor Synthesis Genes
aryFPrecursor synthesis enzymeInvolved in the biosynthesis of one of the non-proteinogenic amino acid precursors required for arylomycin assembly[3].
aryGPrecursor synthesis enzymeContributes to the formation of a specific precursor molecule for the NRPS machinery[3].
aryHPrecursor synthesis enzymePlays a role in the synthesis of a key building block for the arylomycin structure[3].
Other Essential Gene
aryEMbtH-like proteinEncodes a small protein that is often found in NRPS gene clusters and is thought to be essential for the proper folding and function of the adenylation domains of the NRPS enzymes[3].

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the ary gene cluster. The core of this process is the non-ribosomal peptide synthetase (NRPS) machinery, which acts as an assembly line to construct the peptide backbone.

Precursor Supply

The biosynthesis initiates with the provision of precursor molecules, including standard proteinogenic amino acids, non-proteinogenic amino acids, and a fatty acid chain. The aryF, aryG, and aryH genes are proposed to be involved in the synthesis of the non-standard precursors[3].

Non-Ribosomal Peptide Synthesis (NRPS)

The NRPS enzymes, encoded by aryA, aryB, and aryD, are large, modular proteins. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The process involves the following domains within each module:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

The sequence of modules on the NRPS enzymes dictates the final sequence of the peptide. The MbtH-like protein, AryE, is believed to be crucial for the proper functioning of the A domains[3].

Macrocyclization and Tailoring

A key step in arylomycin biosynthesis is the formation of the biaryl bridge that creates the macrocyclic structure. This reaction is catalyzed by the cytochrome P450 enzyme, AryC[3]. Following the assembly of the linear peptide on the NRPS, AryC facilitates an intramolecular C-C bond formation between two of the aromatic amino acid residues. Finally, a thioesterase (TE) domain, likely at the C-terminus of AryD, releases the cyclized lipopeptide from the NRPS enzyme.

Arylomycin_A1_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_modification Post-NRPS Modification Fatty Acid Fatty Acid Amino Acids Amino Acids NRPS Loading aryA aryB aryD TE Amino Acids->NRPS:f1 Amino Acids->NRPS:f3 Precursor Synthesis (aryF, G, H) Precursor Synthesis (aryF, G, H) Precursor Synthesis (aryF, G, H)->NRPS:f2 Linear Lipopeptide Linear Lipopeptide NRPS:f4->Linear Lipopeptide Release AryC AryC (P450) Linear Lipopeptide->AryC Macrocyclization This compound This compound AryC->this compound

Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound in Streptomyces is not extensively available in the public domain. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and optimization of the production process. Further research is required to populate this table with specific values.

Table 2: Key Quantitative Parameters in this compound Biosynthesis (Data Not Currently Available)

ParameterDescriptionUnits
Fermentation Titer
Wild-type S. roseosporusYield of this compound in standard culture conditions.mg/L
Genetically engineered strainsYield of this compound in strains with modified gene expression.mg/L
Enzyme Kinetics
AryA/B/D (A-domain) KmMichaelis constant for the respective amino acid substrates.µM
AryA/B/D (A-domain) kcatCatalytic constant for amino acid activation.s-1
AryC KmMichaelis constant for the linear lipopeptide substrate.µM
AryC kcatCatalytic constant for the biaryl coupling reaction.s-1
Precursor Feeding
Precursor concentrationOptimal concentration of supplemented precursors for enhanced yield.mM
Fold increase in yieldThe increase in this compound production upon precursor feeding.-

Experimental Protocols

Gene Knockout in Streptomyces

Disruption of genes within the ary cluster is essential to confirm their function. PCR-targeting and CRISPR/Cas9-based methods are commonly used.

Gene_Knockout_Workflow A Design of Disruption Cassette (e.g., apramycin (B1230331) resistance gene flanked by homology arms to the target gene) B PCR Amplification of the Disruption Cassette A->B C Introduction into E. coli (e.g., via pIJ790) B->C D Conjugation into Streptomyces C->D E Selection of Exconjugants (e.g., on apramycin plates) D->E F Screening for Double Crossover Events (loss of vector backbone) E->F G Genotypic Verification (PCR and Southern Blot) F->G H Phenotypic Analysis (LC-MS analysis of culture extracts for loss of this compound production) G->H

General workflow for gene knockout in Streptomyces.

General Protocol Outline:

  • Construct Design: Design a disruption cassette containing a selectable marker (e.g., apramycin resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target ary gene.

  • Cassette Amplification: Amplify the disruption cassette using PCR.

  • Vector Integration: Clone the cassette into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., based on pKC1139).

  • Conjugation: Transfer the recombinant plasmid from a donor E. coli strain (e.g., ET12567/pUZ8002) to the recipient Streptomyces strain via intergeneric conjugation.

  • Selection and Screening: Select for exconjugants that have integrated the plasmid into their chromosome via a single crossover event. Subsequently, screen for colonies that have undergone a second crossover event, resulting in the replacement of the target gene with the disruption cassette.

  • Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

  • Phenotypic Analysis: Analyze the culture extracts of the mutant strain by LC-MS to confirm the abolishment of this compound production.

NRPS Adenylation Domain Enzyme Assay

The activity of the adenylation (A) domains of the NRPS enzymes can be measured using an ATP-pyrophosphate (PPi) exchange assay.

General Protocol Outline:

  • Protein Expression and Purification: Clone the gene encoding the A-domain of interest into an expression vector (e.g., pET vector), express the protein in E. coli, and purify it using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture: Prepare a reaction mixture containing the purified A-domain, its cognate amino acid substrate, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quenching and Detection: Stop the reaction and measure the incorporation of [³²P] into ATP using thin-layer chromatography (TLC) and autoradiography or a scintillation counter. The amount of [³²P]ATP formed is proportional to the A-domain activity.

Regulation of Arylomycin Biosynthesis

The regulatory mechanisms governing the expression of the arylomycin biosynthetic gene cluster are not yet well understood. In Streptomyces, antibiotic production is often tightly controlled by a complex network of regulatory proteins, including pathway-specific regulators (often located within the gene cluster) and global regulators that respond to nutritional and environmental signals. The identification and characterization of these regulatory elements are crucial for optimizing this compound production. At present, no specific regulatory genes have been experimentally confirmed to control the ary gene cluster.

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating example of the intricate molecular machinery involved in the production of complex natural products. While the core biosynthetic pathway and the responsible gene cluster have been elucidated, significant knowledge gaps remain, particularly concerning the quantitative aspects of production and the specific regulatory networks. This guide provides a solid foundation for researchers, highlighting the current state of knowledge and outlining the experimental approaches necessary to further unravel the complexities of arylomycin biosynthesis. Future research in these areas will be pivotal for the rational engineering of Streptomyces strains for enhanced this compound production and for the generation of novel arylomycin analogs with improved therapeutic properties.

References

Arylomycin A1: A Technical Whitepaper on its Potential as a Lead for New Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibiotics with new mechanisms of action. Arylomycins, a class of natural product lipopeptides, have emerged as a promising scaffold for the development of such therapeutics. Their unique mode of action, the inhibition of bacterial type I signal peptidase (SPase), targets an essential and previously unexploited pathway in bacterial protein secretion. This in-depth technical guide explores the potential of Arylomycin A1 and its derivatives as a lead for a new generation of antibiotics. It details their mechanism of action, antibacterial spectrum, the structural basis of bacterial resistance, and the successful optimization strategies that have led to synthetic analogs with potent, broad-spectrum activity against clinically significant Gram-negative pathogens. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate research in this critical area.

Introduction: The Promise of a Novel Target

Arylomycins are a class of cyclic lipopeptides initially isolated from Streptomyces sp.[1]. Their significance in the field of antibiotic discovery lies in their distinct mechanism of action: the inhibition of bacterial type I signal peptidase (SPase)[2][3]. SPase is a crucial, membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane[4][5]. This process is fundamental for the proper localization and function of a multitude of proteins destined for the periplasm, outer membrane, or the extracellular environment in both Gram-positive and Gram-negative bacteria[4]. As SPase is essential for bacterial viability and is not targeted by any currently approved antibiotics, it represents a highly attractive target for novel antibacterial agents[6][7].

The initial antibacterial spectrum of naturally occurring arylomycins, including this compound, was found to be relatively narrow, with activity primarily against certain Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus epidermidis[2][8]. Activity against most Gram-negative bacteria and important Gram-positive pathogens like Staphylococcus aureus was notably absent[2][8]. This limited spectrum initially hampered their development as broad-spectrum therapeutics. However, subsequent research revealed that this apparent lack of activity was not due to a lack of target conservation but rather to a naturally occurring resistance mechanism in many bacterial species[8]. This discovery has since catalyzed extensive research into understanding and overcoming this resistance, leading to the development of potent synthetic analogs.

Mechanism of Action: Inhibition of Type I Signal Peptidase

The antibacterial activity of arylomycins stems directly from their ability to bind to and inhibit the catalytic activity of SPase[4][8]. The arylomycin molecule mimics the natural peptide substrate of SPase. The core macrocycle of the arylomycin binds within the substrate-binding pocket of the enzyme[2][8]. Specifically, an alanine (B10760859) residue within the arylomycin's macrocyclic ring occupies the P3 position of the Ala-X-Ala recognition motif of the SPase substrate[2]. The C-terminus of the arylomycin is positioned in close proximity to the catalytic serine-lysine dyad of the enzyme, effectively blocking its proteolytic function[2].

The inhibition of SPase leads to an accumulation of unprocessed preproteins in the bacterial cytoplasmic membrane. This disruption of the protein secretion pathway has profound and ultimately lethal consequences for the bacterium, including the mislocalization of essential proteins and a loss of membrane integrity[4][6][7]. The bactericidal effect of arylomycins is typically slow, which is consistent with a mechanism based on the inhibition of an essential cellular process rather than a non-specific membrane depolarization effect sometimes associated with other lipopeptide antibiotics[4].

SPase_Inhibition Figure 1: Mechanism of Arylomycin Action cluster_membrane Cytoplasmic Membrane Sec_complex Sec Translocon SPase Type I Signal Peptidase (SPase) Sec_complex->SPase Processing Mature_protein Mature Protein SPase->Mature_protein Cleavage of Signal Peptide Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation Preprotein Preprotein with Signal Peptide Preprotein->Sec_complex Translocation Arylomycin This compound Arylomycin->SPase Inhibition Cell_death Bacterial Cell Death Accumulation->Cell_death

Figure 1: Arylomycin's inhibition of SPase disrupts protein secretion.

Antibacterial Spectrum and Resistance

Intrinsic Activity and Natural Resistance

While arylomycins show potent in vitro inhibition of SPase from both Gram-positive and Gram-negative bacteria, their whole-cell activity is dictated by the presence or absence of a specific amino acid residue in the SPase enzyme[8]. Research has demonstrated that natural resistance to arylomycins in many clinically important pathogens, including S. aureus, Escherichia coli, and Pseudomonas aeruginosa, is conferred by a proline residue at a specific position within the SPase substrate-binding pocket (Pro29 in S. aureus SPase)[3][8]. This proline residue reduces the binding affinity of the arylomycin to the enzyme, thereby rendering the antibiotic ineffective[8].

In contrast, bacterial species that are naturally sensitive to arylomycins, such as S. epidermidis, possess a serine at this position[8]. The substitution of this proline with serine in resistant strains is sufficient to confer a high degree of sensitivity to arylomycins[8]. This finding was a critical breakthrough, as it suggested that the arylomycin scaffold was a viable candidate for broad-spectrum antibiotic development if this resistance mechanism could be overcome.

Overcoming Resistance: The Advent of G0775

Leveraging a structure-aided design approach, researchers have successfully engineered synthetic arylomycin analogs with potent activity against multidrug-resistant (MDR) Gram-negative bacteria[9][10]. A key achievement in this area is the development of G0775[9][10]. The optimization of the arylomycin scaffold to create G0775 involved several key modifications:

  • Shortening the Aliphatic Tail: This modification improved the molecule's ability to permeate the outer membrane of Gram-negative bacteria and enhanced its binding to the Gram-negative SPase, LepB[9].

  • Modification of the Pharmacophore: The addition of a 2-aminoacetonitrile group to the pharmacophore resulted in a covalent interaction with the SPase, leading to very tight binding with a KI of 0.44 nM[9].

  • Amine Modifications: The conversion of two phenol (B47542) groups to ethyl amines created a more positively charged molecule, which is believed to facilitate its uptake across the bacterial membrane, possibly through a charge-dependent mechanism similar to that of aminoglycosides[9].

These modifications resulted in G0775, a compound with significantly improved activity against a wide range of Gram-negative pathogens, including MDR strains of Acinetobacter baumannii and P. aeruginosa[9][10].

Resistance_and_Optimization Figure 2: Overcoming Arylomycin Resistance Arylomycin_A1 This compound SPase_Proline SPase with Proline Residue (e.g., S. aureus, E. coli) Arylomycin_A1->SPase_Proline Weak Binding SPase_Serine SPase with Serine Residue (e.g., S. epidermidis) Arylomycin_A1->SPase_Serine Strong Binding Optimization Structure-Aided Drug Design Arylomycin_A1->Optimization Resistance Natural Resistance SPase_Proline->Resistance Broad_Spectrum Broad-Spectrum Activity (including Gram-negatives) SPase_Proline->Broad_Spectrum Sensitivity Sensitivity SPase_Serine->Sensitivity G0775 G0775 (Optimized Analog) Optimization->G0775 G0775->SPase_Proline Tight, Covalent Binding

Figure 2: The logical progression from natural resistance to a broad-spectrum analog.

Quantitative Data

The following tables summarize the available quantitative data for this compound derivatives and the optimized analog G0775.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives

CompoundOrganismStrainMIC (µg/mL)Reference
Arylomycin C16S. epidermidisWild Type-[3]
Arylomycin C16S. aureusSensitized (Pro to Ser mutant)-[3]
Arylomycin C16E. coliSensitized (Pro to Ser mutant)-[3]
Arylomycin C16P. aeruginosaSensitized (Pro to Ser mutant)-[3]
G0775Various Gram-negative species8 different species0.125 - 2[10]
G0775E. coli and K. pneumoniae49 MDR clinical isolates≤0.25 (for 90% of isolates)[10]
G0775A. baumannii16 MDR strains≤4[10]
G0775P. aeruginosa12 MDR strains≤16[10]

Table 2: In Vitro Inhibition Data

CompoundTargetParameterValueReference
G0775LepB (SPase)KI0.44 nM[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy[11][12][13][14].

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Bacterial colonies are suspended in a suitable broth, such as Mueller-Hinton II Broth (MHBII), to a defined optical density (e.g., 0.5 McFarland standard)[4].

    • The suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells[4].

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the arylomycin compound is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO)[4].

    • Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing MHBII[4].

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions[4].

    • The plate is incubated at 37°C for 18-24 hours[4][14].

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the arylomycin at which no visible bacterial growth is observed[4].

MIC_Workflow Figure 3: Broth Microdilution MIC Assay Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Arylomycin in 96-well Plate Start->Prep_Dilutions Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Figure 3: A standardized workflow for determining MIC values.
SPase Inhibition Assay

In vitro assays are crucial for determining the direct inhibitory activity of compounds against the purified SPase enzyme.

Protocol: In Vitro SPase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Purified, recombinant SPase (e.g., a truncated, soluble form of E. coli LepB) is used.

    • A fluorogenic or chromogenic substrate that mimics the natural SPase cleavage site is prepared.

  • Assay Reaction:

    • The assay is typically performed in a microplate format.

    • Varying concentrations of the arylomycin inhibitor are pre-incubated with the purified SPase in a suitable buffer.

    • The reaction is initiated by the addition of the substrate.

  • Detection and Analysis:

    • The cleavage of the substrate by SPase results in a detectable signal (e.g., fluorescence or absorbance), which is monitored over time using a plate reader.

    • The rate of the reaction is calculated for each inhibitor concentration.

    • The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by fitting the data to an appropriate dose-response curve. A co-crystal structure of the inhibitor bound to the enzyme can also provide valuable mechanistic insights[15].

Synthesis and Future Directions

The total synthesis of arylomycins has been a significant enabler of research in this area, allowing for the generation of various analogs and a deeper understanding of their structure-activity relationships[2][3][16][17]. The development of scalable synthetic routes is crucial for the preclinical and clinical development of promising candidates like G0775[16].

Future research should focus on:

  • Further Optimization of G0775: Continued medicinal chemistry efforts to enhance the potency, pharmacokinetic properties, and safety profile of G0775 and related analogs.

  • Understanding Uptake Mechanisms: Elucidating the precise mechanisms by which optimized arylomycins penetrate the outer membrane of Gram-negative bacteria to inform the design of next-generation compounds.

  • Evaluating the Potential for Resistance Development: Investigating the frequency and mechanisms of acquired resistance to optimized arylomycins in clinically relevant pathogens.

  • In Vivo Efficacy Studies: Comprehensive evaluation of lead candidates in various animal models of infection to assess their therapeutic potential[10].

Conclusion

This compound, despite its initially limited antibacterial spectrum, has proven to be an invaluable lead compound. The elucidation of its mechanism of action and the subsequent understanding of bacterial resistance mechanisms have paved the way for the rational design of novel, broad-spectrum antibiotics. The development of G0775 represents a landmark achievement, demonstrating that the arylomycin scaffold can be successfully optimized to combat multidrug-resistant Gram-negative infections. With a novel and essential molecular target, the arylomycins hold significant promise for addressing the growing crisis of antibiotic resistance and revitalizing the antibiotic drug development pipeline. Continued investment in the research and development of this exciting class of molecules is therefore of paramount importance.

References

Methodological & Application

Total Synthesis of Arylomycin A1 and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Arylomycin A1 and its derivatives, a class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase). The information compiled herein is intended to serve as a practical guide, offering insights into synthetic strategies, experimental procedures, and the structure-activity relationships of these promising antibacterial agents.

Introduction to Arylomycins

The arylomycins are a family of natural product antibiotics characterized by a biaryl-bridged macrocyclic core linked to a lipopeptide tail.[1] They have garnered significant interest as a potential new class of antibiotics due to their novel mechanism of action, which involves the inhibition of the essential bacterial enzyme, signal peptidase I (SPase I).[2] SPase I is responsible for cleaving signal peptides from proteins secreted across the cytoplasmic membrane, making it a compelling target for antibacterial drug development.[1][2]

Initially, arylomycins were thought to have a narrow spectrum of activity. However, subsequent research, enabled by total synthesis, revealed a broader range of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This has spurred efforts to synthesize various derivatives to overcome resistance and improve pharmacokinetic properties.[3][4]

Synthetic Strategies for the Arylomycin Core

The primary challenge in the total synthesis of arylomycins lies in the construction of the 14-membered biaryl-bridged macrocycle.[1] Two main strategies have been successfully employed: an intramolecular Suzuki-Miyaura cross-coupling reaction and a more recent, scalable approach using a copper-mediated oxidative phenol (B47542) coupling.

Suzuki-Miyaura Macrocyclization Approach

The initial total syntheses of arylomycins, including Arylomycin A2, relied on an intramolecular Suzuki-Miyaura reaction to form the key biaryl bond and close the macrocycle.[1][5] This strategy involves the synthesis of a linear tripeptide precursor containing the necessary boronic ester and an aryl halide. While effective in providing access to the arylomycin core, this route can be lengthy and may suffer from moderate yields in the key macrocyclization step.[1]

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Final Assembly A Amino Acid Precursors B Solution Phase Peptide Couplings A->B C Linear Tripeptide Precursor (with Boronic Ester and Aryl Halide) B->C D Intramolecular Suzuki-Miyaura Coupling (Pd-catalyzed) C->D E 14-membered Biaryl-bridged Macrocycle D->E G Coupling of Tail to Macrocycle E->G F Lipopeptide Tail Synthesis F->G H Arylomycin Analogue G->H

Figure 1: Suzuki-Miyaura Macrocyclization Strategy.
C-H Functionalization via Oxidative Coupling

To address the limitations of the Suzuki-Miyaura approach, a more scalable and efficient synthesis was developed based on a copper-mediated oxidative phenol coupling.[1] This strategy mimics the putative biosynthetic pathway and relies on a C-H functionalization logic.[1] The key step is an operationally simple macrocyclization that can be performed on a gram scale.[1] This route significantly shortens the synthetic sequence and improves the overall yield.[1]

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Final Assembly A Simple Amino Acid Precursors B Amide Bond Formation A->B C Linear Tripeptide Precursor B->C D Cu-mediated Oxidative Phenol Coupling (C-H Functionalization) C->D E 14-membered Biaryl-bridged Macrocycle D->E F Lipopeptide Tail Installation E->F G Arylomycin Analogue F->G G cluster_0 Bacterial Cytoplasm cluster_1 Cytoplasmic Membrane cluster_2 Periplasm / Extracellular Space A Preprotein with N-terminal Signal Peptide B Signal Peptidase I (SPase) A->B Translocation D Inhibited SPase-Arylomycin Complex B->D E Mature Protein (Secretion Blocked) B->E Cleavage (Inhibited) C Arylomycin C->B Binding C->D

References

Application Notes: In Vitro Assays for Arylomycin A1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Arylomycins are a class of natural product antibiotics that represent a promising scaffold for the development of new antibacterial agents.[1][2] Arylomycin A1 and its derivatives function through a novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase I).[2][3][4] SPase I is an essential and highly conserved enzyme in bacteria, responsible for cleaving N-terminal signal peptides from proteins secreted across the cytoplasmic membrane.[3][4][5] Its inhibition leads to the accumulation of unprocessed preproteins in the membrane, ultimately disrupting membrane integrity and causing cell death.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the antibacterial activity and biochemical potency of this compound and its analogs.

Mechanism of Action: Inhibition of Signal Peptidase I

This compound targets the SPase I enzyme located on the outer leaflet of the cytoplasmic membrane.[3][5] The enzyme's role is to proteolytically remove the N-terminal signal sequence from preproteins after they are translocated across the membrane. This is a critical step in the general secretory pathway for numerous essential proteins, including those involved in cell wall maintenance, nutrient acquisition, and virulence. By binding to the active site of SPase I, this compound prevents this cleavage.[4][6] The resulting accumulation of unprocessed preproteins in the cell membrane is believed to cause membrane stress and a loss of integrity, leading to a bactericidal or bacteriostatic effect depending on the bacterial species and growth conditions.[1]

cluster_0 Normal Protein Secretion Pathway cluster_1 Inhibition by this compound Preprotein Preprotein (with signal peptide) Translocon Sec Translocon Preprotein->Translocon Translocation SPase Signal Peptidase I (SPase I) Translocon->SPase Cleavage of signal peptide MatureProtein Mature Protein (secreted) SPase->MatureProtein BlockedSPase Inhibited SPase I Arylomycin This compound Arylomycin->BlockedSPase Inhibits Accumulation Preprotein Accumulation in Membrane BlockedSPase->Accumulation Prevents Cleavage Death Membrane Disruption & Cell Death Accumulation->Death

Caption: this compound mechanism of action.

Data Presentation: Quantitative Activity of Arylomycins

The following tables summarize the minimum inhibitory concentrations (MIC) and biochemical inhibition constants (IC₅₀) for Arylomycin derivatives against various bacterial strains and purified SPase I.

Table 1: Minimum Inhibitory Concentration (MIC) of Arylomycin Derivatives

CompoundBacterial StrainKey SPase I ResidueMIC (µg/mL)Reference
Arylomycin A₂Staphylococcus epidermidis 1457Ser0.235[7]
Arylomycin A₂Staphylococcus epidermidis RP62ASer0.058[7]
Arylomycin C₁₆Staphylococcus epidermidis RP62ASer0.25[6]
Arylomycin C₁₆Staphylococcus aureus NCTC 8325 (Sensitive)Ser (P29S mutant)2[8]
Arylomycin C₁₆Staphylococcus aureus NCTC 8325 (Resistant)Pro (Wild-Type)>128[8]
Arylomycin C₁₆Escherichia coli MG1655 (Sensitive)Leu (P84L mutant)4[8]
Arylomycin C₁₆Escherichia coli MG1655 (Resistant)Pro (Wild-Type)>128[8]
Arylomycin C₁₆Pseudomonas aeruginosa PAO1 (Sensitive)Leu (P84L mutant)16[8]
Arylomycin C₁₆Pseudomonas aeruginosa PAO1 (Resistant)Pro (Wild-Type)>128[8]

Note: Many important pathogens like S. aureus and E. coli possess a Proline residue in their native SPase I, which confers natural resistance.[6][8] Sensitive strains are often genetically engineered to replace this Proline with a more susceptible residue (e.g., Serine or Leucine) for screening purposes.[1][8]

Table 2: Biochemical Inhibition (IC₅₀) of Arylomycin Derivatives against Purified SPase I

CompoundSPase I SourceIC₅₀Reference
Arylomycin A₂E. coli~1 µM[9]
Glycyl Aldehyde DerivativeE. coli2.0 ng/mL[5]
Glycyl Aldehyde DerivativeS. aureus0.5 ng/mL[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium in vitro.[10][11] The broth microdilution method is standard.[1][8]

Materials:

  • This compound (or analog) stock solution (e.g., in DMSO).

  • 96-well microtiter plates (U-bottom).

  • Cation-adjusted Mueller-Hinton Broth II (MHBII).

  • Bacterial culture grown to early-log phase.

  • Sterile saline or PBS.

  • Spectrophotometer (OD₆₀₀).

Protocol:

  • Inoculum Preparation: a. Pick several bacterial colonies from an overnight agar (B569324) plate and suspend in sterile saline to match a 0.5 McFarland turbidity standard. b. Dilute this suspension in MHBII to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[1][11]

  • Compound Dilution: a. Add 50 µL of MHBII to all wells of a 96-well plate. b. Add 50 µL of the Arylomycin stock solution at 2x the highest desired final concentration to the first column. c. Perform 2-fold serial dilutions by transferring 50 µL from each well to the next well in the same row.[1]

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.[1][10] b. Include a positive control (wells with inoculum but no drug) and a negative control (wells with MHBII only).

  • Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours.[1][10]

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[1][10]

start Start prep_plates Dispense 50µL MHBII into 96-well plate start->prep_plates serial_dilute Create 2-fold serial dilutions of Arylomycin prep_plates->serial_dilute inoculate Add 50µL inoculum to wells (Final density: 5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland, then dilute) prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-24 hours inoculate->incubate read_mic Visually inspect for growth. Determine lowest concentration with no growth. incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow for the MIC Assay.
Time-Kill Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[1]

Materials:

  • Bacterial culture.

  • MHBII and Mueller-Hinton Agar II (MHAII) plates.

  • Shaking incubator.

  • This compound at desired concentrations (e.g., 2x, 4x, 8x MIC).

  • Sterile culture tubes and PBS.

Protocol:

  • Culture Preparation: a. Inoculate 10 mL of MHBII and grow the culture to a mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.5).[1] b. Dilute the culture with pre-warmed MHBII to a final density of approximately 1 x 10⁶ CFU/mL.[1]

  • Exposure: a. Aliquot 3 mL of the diluted culture into tubes containing pre-determined concentrations of this compound (and a no-drug control).[1] b. Incubate the tubes at 37°C with vigorous shaking (e.g., 275 rpm).[1]

  • Viability Quantification: a. At specified time points (e.g., 0, 2, 4, 8, 18, 24 hours), remove an aliquot from each tube. b. Perform 10-fold serial dilutions in sterile PBS. c. Plate the dilutions onto MHAII plates and incubate for 24 hours at 37°C.[1]

  • Analysis: a. Count the colonies on the plates to determine the number of viable CFU/mL at each time point. b. Plot log₁₀(CFU/mL) versus time to generate the time-kill curves.

Biochemical SPase I Inhibition Assay

This assay directly measures the binding and inhibition of purified SPase I by this compound in a cell-free system. It often relies on the intrinsic fluorescence of Arylomycin, which increases upon binding to the enzyme.[6][9]

Materials:

  • Purified, truncated SPase I (e.g., E. coli Δ2-75 SPase).[6]

  • This compound.

  • Fluorometer and appropriate microplates (e.g., black, non-binding surface).

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 1% n-octyl-β-glucopyranoside).[6]

Protocol:

  • Reaction Setup: a. In a microplate, add a fixed concentration of purified SPase I to the binding buffer. b. Add varying concentrations of this compound to the wells. Include a control with no enzyme.

  • Incubation: a. Incubate the plate for a short period (e.g., 5-30 minutes) at room temperature to allow binding to reach equilibrium.[9]

  • Fluorescence Measurement: a. Measure the fluorescence in each well using an excitation wavelength of 320 nm and an emission wavelength of 410 nm.[6] The increase in fluorescence corresponds to the amount of Arylomycin bound to SPase I.

  • Data Analysis: a. Plot the change in fluorescence against the concentration of this compound. b. Fit the data to a suitable binding isotherm to calculate the equilibrium dissociation constant (Kᴅ). Alternatively, if using a substrate-based assay, calculate the IC₅₀, which is the concentration of inhibitor that reduces enzyme activity by 50%.[5][9]

start Start purify Express and purify soluble SPase I enzyme start->purify setup Prepare reactions in plate: - Binding Buffer - Fixed [SPase I] purify->setup add_arylomycin Add serial dilutions of This compound setup->add_arylomycin incubate Incubate to allow binding equilibrium add_arylomycin->incubate measure Measure fluorescence (Ex: 320nm, Em: 410nm) incubate->measure analyze Plot fluorescence vs. [Arylomycin]. Calculate KD or IC50. measure->analyze end End: Inhibition Constant analyze->end

Caption: Workflow for SPase I Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Natural Resistance to Arylomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the antibacterial activity of Arylomycin A1 and strategies to overcome natural resistance mechanisms in bacteria, particularly Gram-positive pathogens like Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of natural resistance to this compound in bacteria like S. aureus?

A1: The primary mechanism of natural resistance to arylomycins in many bacteria, including important human pathogens like Staphylococcus aureus, is the presence of a specific proline residue in the target enzyme, type I signal peptidase (SPase).[1][2] This residue disrupts the binding of the arylomycin's lipopeptide tail to the enzyme.[3] However, other resistance mechanisms can also contribute to a lack of susceptibility.[2][3][4]

Q2: Can bacteria develop resistance to this compound through mechanisms other than SPase modification?

A2: Yes, bacteria can develop resistance through other mechanisms. For instance, in S. aureus, upregulation of the cell wall stress stimulon has been observed in response to arylomycin treatment.[2][4] Additionally, systems that modify the bacterial cell surface charge, such as the D-alanylation of teichoic acids, can contribute to reduced susceptibility to cationic antimicrobial peptides, a class to which arylomycins are related.

Q3: What is the role of the GraRS two-component system in this compound resistance?

A3: The GraRS two-component system is a key regulator of the bacterial response to cell envelope stress, including that induced by cationic antimicrobial peptides.[5][6][7] While not a direct pump for this compound, GraRS activation leads to the upregulation of genes that alter the cell surface, such as the dlt operon.[5][7][8] This alteration can reduce the binding and efficacy of positively charged molecules like this compound. The inhibition of protein secretion by arylomycins can induce a cell wall stress response, which may be sensed by systems like GraRS.[2][4]

Q4: How does D-alanylation of teichoic acids, controlled by the dlt operon, affect this compound activity?

A4: The dlt operon is responsible for incorporating D-alanine residues into teichoic acids on the bacterial cell wall.[9] This process imparts a net positive charge to the cell surface, leading to electrostatic repulsion of positively charged antimicrobial molecules.[7][9] Inactivation of the dlt operon results in a more negatively charged cell surface, increasing susceptibility to cationic peptides.[9][10][11][12] Specifically, a dlt mutant of S. aureus has been shown to be 2- to 4-fold more susceptible to the optimized arylomycin G0775.[13]

Q5: What is the function of the VraFG ABC transporter in this context?

A5: The VraFG ABC transporter is co-regulated with the GraRS system and is involved in sensing and signaling the presence of cationic antimicrobial peptides rather than acting as a direct efflux pump for them.[7][14][15] Its role in this compound resistance is likely indirect, contributing to the activation of the GraRS signaling cascade upon cell envelope stress.[14][15]

Troubleshooting Guides

Problem 1: High variability or unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound.
Potential Cause Troubleshooting Step Expected Outcome
Peptide Aggregation This compound is a lipopeptide and may aggregate in standard media. Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed 1%. Test different broth media, as some components can promote aggregation.Consistent and lower MIC values across replicates.
Inoculum Effect High bacterial density can lead to higher MICs. Standardize the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute to the final recommended concentration for the assay (e.g., 5 x 10⁵ CFU/mL).More reproducible MIC values that are in line with expected ranges.
Plastic Binding Lipopeptides can adsorb to the surface of standard polystyrene microtiter plates. Use low-binding plates for your MIC assays.Increased effective concentration of this compound in the well, potentially leading to lower MICs.
Media Composition The presence of certain cations or other components in the media can interfere with lipopeptide activity. For some lipopeptides, specific ion concentrations are crucial. While not explicitly documented for this compound, it is a factor to consider. Test in different standard media like Mueller-Hinton Broth (MHB) and Cation-Adjusted MHB.Identification of an optimal medium for consistent this compound activity.
Problem 2: No significant difference in this compound MIC between wild-type and graRS, dlt, or vraFG mutant strains.
Potential Cause Troubleshooting Step Expected Outcome
Compensatory Mutations The mutant strain may have acquired secondary mutations that compensate for the gene deletion. Re-sequence the relevant loci in your mutant strain to confirm the mutation and the absence of other significant changes.Confirmation of the genetic background of your strains.
Subtle Effect Size The contribution of these systems to this compound resistance might be modest (e.g., 2- to 4-fold change in MIC). Use a broth microdilution method with smaller dilution steps (e.g., 1.5-fold) around the expected MIC to more accurately quantify small differences.A clearer and statistically significant difference in MIC values between the wild-type and mutant strains.
Inappropriate Growth Conditions The expression or importance of these resistance systems may be dependent on specific growth conditions. Ensure your assay is performed under standard conditions (e.g., appropriate aeration, temperature, and growth phase).Consistent and expected phenotypic differences between strains.

Quantitative Data Summary

The following table summarizes the expected changes in this compound susceptibility upon disruption of key resistance-related genes in S. aureus.

Gene(s) DisruptedSystem AffectedExpected Fold-Change in MIC of Arylomycin Derivative (G0775)Reference(s)
dltAD-alanylation of teichoic acids2- to 4-fold decrease[13]
graR or graSTwo-component regulatory systemExpected decrease (qualitative)[5]
vraF or vraGABC transporter (sensing/signaling)Expected decrease (qualitative)[5]

Experimental Protocols

Broth Microdilution Assay for this compound MIC Determination

This protocol is adapted from standard CLSI guidelines with considerations for lipopeptide antibiotics.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Bacterial strains (wild-type and mutants)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well low-binding microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this suspension 1:100 in MHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the appropriate starting concentration of this compound in MHB to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain bacteria with no antibiotic (growth control), and well 12 should contain MHB only (sterility control).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to wells 1-11, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of graR, dltA, and vraF expression in response to this compound treatment.

Materials:

  • S. aureus cultures

  • This compound

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (graR, dltA, vraF) and a housekeeping gene (e.g., gyrB)

  • qRT-PCR instrument

Procedure:

  • Bacterial Culture and Treatment:

    • Grow S. aureus in TSB to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Split the culture into two: one treated with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) and an untreated control (with the same volume of DMSO).

    • Incubate for a defined period (e.g., 30-60 minutes).

  • RNA Extraction and DNase Treatment:

    • Harvest the bacteria by centrifugation.

    • Extract total RNA using a suitable kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the RNA templates using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing SYBR Green master mix, primers, and cDNA.

    • Run the reactions in a qRT-PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Quantification of D-alanylation of Teichoic Acids

This protocol provides a method to determine the extent of D-alanylation in wild-type and mutant strains.

Materials:

  • Bacterial cell pellets

  • Mild alkaline solution (e.g., 0.1 M NaOH)

  • HPLC system

  • D-alanine standard

Procedure:

  • Cell Wall Preparation:

    • Grow bacterial cultures to the desired phase and harvest the cells by centrifugation.

    • Wash the cell pellets extensively with buffer (e.g., PBS).

  • Hydrolysis of D-alanine Esters:

    • Resuspend the cell pellets in a mild alkaline solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a set time to specifically hydrolyze the ester bonds linking D-alanine to teichoic acids.

  • Quantification by HPLC:

    • Centrifuge the samples to pellet the cell debris.

    • Analyze the supernatant for the presence of free D-alanine using a suitable HPLC method, often involving pre-column derivatization (e.g., with Marfey's reagent) for detection.

    • Quantify the amount of D-alanine by comparing the peak area to a standard curve generated with known concentrations of D-alanine.

Visualizations

Arylomycin_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arylomycin_A1 This compound SPase Signal Peptidase (SPase) Arylomycin_A1->SPase Inhibits Protein_Secretion Protein Secretion Stress SPase->Protein_Secretion Blocks GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR Phosphorylates VraFG VraFG (ABC Transporter) VraFG->GraS Signals to dlt_operon dlt Operon GraR->dlt_operon Upregulates D_alanylation D-alanylation dlt_operon->D_alanylation Mediates Teichoic_Acids Teichoic Acids Teichoic_Acids->Arylomycin_A1 Repels D_alanylation->Teichoic_Acids Modifies Protein_Secretion->GraS Activates

Caption: Signaling pathway of this compound resistance in S. aureus.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Functional Analysis MIC_Assay Determine MIC of this compound (Wild-type vs. Mutants) Data_Analysis Correlate Genotype with Phenotype MIC_Assay->Data_Analysis qRT_PCR Quantify gene expression (graRS, dlt, vraFG) with/without this compound qRT_PCR->Data_Analysis D_Ala_Quant Quantify D-alanylation of Teichoic Acids D_Ala_Quant->Data_Analysis Start Start: Observe this compound Resistance Start->qRT_PCR Mutant_Construction Construct Gene Deletion Mutants (ΔgraRS, Δdlt, ΔvraFG) Start->Mutant_Construction Mutant_Construction->MIC_Assay Mutant_Construction->D_Ala_Quant Conclusion Identify Key Resistance Mechanisms Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound resistance.

Logical_Relationship Arylomycin_Stress This compound-induced Cell Envelope Stress GraRS_Activation GraRS System Activation Arylomycin_Stress->GraRS_Activation VraFG_Sensing VraFG-mediated Sensing Arylomycin_Stress->VraFG_Sensing Dlt_Upregulation Upregulation of dlt Operon GraRS_Activation->Dlt_Upregulation VraFG_Sensing->GraRS_Activation TA_Modification D-alanylation of Teichoic Acids Dlt_Upregulation->TA_Modification Increased_Charge Increased Positive Cell Surface Charge TA_Modification->Increased_Charge Resistance Reduced Susceptibility to this compound Increased_Charge->Resistance

Caption: Logical relationship of key components in this compound resistance.

References

Technical Support Center: Optimizing the Arylomycin A1 Lipopeptide Tail

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the optimization of the Arylomycin A1 lipopeptide tail for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the lipopeptide tail in this compound's antibacterial activity?

A1: The lipopeptide tail of this compound is crucial for its antibacterial activity. It is thought to anchor the molecule to the bacterial cytoplasmic membrane, thereby increasing the effective concentration of the inhibitor near its target, the type I signal peptidase (SPase).[1][2][3] SPase is a membrane-bound protease, and this localization is essential for potent inhibition.[2]

Q2: How does the length of the lipid tail affect the efficacy of Arylomycin analogs?

A2: Structure-activity relationship (SAR) studies have demonstrated that the length of the fatty acid tail significantly impacts antibacterial efficacy. Generally, a tail length of around 12 to 16 carbons is optimal for activity against many bacterial strains.[1] For instance, activity tends to increase with tail length up to a C16 fatty acid, after which it may plateau or slightly decrease.[1]

Q3: Why are some bacteria, like certain strains of S. aureus, naturally resistant to this compound?

A3: Natural resistance to arylomycins in several key human pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, is often due to a specific proline residue in the SPase enzyme.[1][4][5] This proline residue appears to disrupt the binding of the arylomycin's lipopeptide tail, precluding the formation of a stabilizing hydrogen bond.[1]

Q4: Can modifications to the lipopeptide tail overcome this natural resistance?

A4: Yes, modifications to the lipopeptide tail are a key strategy to overcome proline-based resistance. By altering the tail's structure, it is possible to design analogs that can bind effectively to the SPase of resistant strains.[1][2] Research has shown that certain lipopeptide tail modifications can lead to derivatives with an increased spectrum of activity against S. aureus.[1][2]

Q5: What is the effect of adding a positive charge at the lipid-peptide junction?

A5: Introducing a positive charge at the lipid-peptide junction, for example by replacing the amide linkage with a charged tertiary amine, has been shown to significantly reduce antibacterial activity.[1] This suggests that while interaction with the negatively charged phospholipid head groups of the bacterial membrane is a consideration, maintaining the specific stereochemistry and charge distribution of the natural product is critical for potent activity.

Q6: How does the lipopeptide tail influence the pharmacokinetic properties of Arylomycin analogs?

A6: The lipophilic nature of the tail can influence properties like serum protein binding.[6][7] Highly lipophilic tails may lead to increased binding to serum albumin, which can reduce the free concentration of the drug and potentially limit its in vivo efficacy. Optimizing the lipopeptide tail involves balancing antibacterial potency with favorable pharmacokinetic properties.

Troubleshooting Guide

Issue 1: A newly synthesized Arylomycin analog with a modified lipopeptide tail shows poor or no antibacterial activity.

  • Possible Cause 1: Incorrect lipid tail length.

    • Troubleshooting Step: Review the SAR data. For many bacteria, a C12 to C16 alkyl chain is optimal.[1] If your modification falls outside this range, consider synthesizing analogs with varying chain lengths within this optimal window.

  • Possible Cause 2: Altered interaction with the bacterial membrane.

    • Troubleshooting Step: The lipopeptide tail needs to properly anchor the molecule in the cytoplasmic membrane.[3] Drastic changes in lipophilicity or the introduction of bulky groups may hinder this interaction. Consider synthesizing analogs with more conservative modifications to the tail.

  • Possible Cause 3: Inability to overcome resistance mechanisms.

    • Troubleshooting Step: If testing against naturally resistant strains (e.g., wild-type S. aureus), the modification may not be sufficient to overcome the disruptive effect of the proline residue in SPase.[1] Consider alternative modifications aimed at different regions of the lipopeptide tail or the macrocyclic core.

Issue 2: An analog shows good in vitro activity but performs poorly in in vivo models.

  • Possible Cause 1: High serum protein binding.

    • Troubleshooting Step: The lipophilicity of the tail can lead to high affinity for serum proteins, reducing the amount of free drug available to act on the bacteria.[6] Perform serum shift assays to determine the impact of serum on the MIC of your compound. If a significant serum shift is observed, consider designing analogs with slightly reduced lipophilicity or by introducing moieties that can decrease protein binding, such as glycosylation.[6][7]

  • Possible Cause 2: Poor membrane penetration (especially in Gram-negative bacteria).

    • Troubleshooting Step: The outer membrane of Gram-negative bacteria is a significant barrier.[3] While the lipopeptide tail is important for inner membrane anchoring, overall molecular properties determine outer membrane transit. Shortening the aliphatic tail has been shown to improve permeation in Gram-negative pathogens.[8]

Issue 3: Difficulty in synthesizing the modified lipopeptide tail.

  • Possible Cause 1: Challenges with peptide coupling.

    • Troubleshooting Step: The assembly of the lipopeptide tail typically involves solution-phase peptide couplings.[1] Ensure that appropriate coupling reagents and reaction conditions are used, especially when dealing with unnatural or modified amino acids. Refer to established synthetic protocols for arylomycin analogs.[1]

  • Possible Cause 2: Issues with the lipidation step.

    • Troubleshooting Step: The attachment of the fatty acid to the peptide portion of the tail is a critical step. Ensure the purity of the fatty acid and the peptide fragment. Consider alternative activation methods for the fatty acid if standard procedures are yielding poor results.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Analogs with Varying Lipid Tail Lengths against Sensitive and Resistant Bacterial Strains.

CompoundLipid TailS. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Resistant) MIC (µg/mL)E. coli (Resistant) MIC (µg/mL)P. aeruginosa (Resistant) MIC (µg/mL)
Arylomycin A-C12 C12 Alkyl>64>64>64>64
Arylomycin A-C14 C14 Alkyl8>64>64>64
Arylomycin A-C16 C16 Alkyl464>64>64
Arylomycin A-C18 C18 Alkyl8>64>64>64

Data synthesized from published SAR studies.[1] "Sensitive" strains harbor a non-proline residue at the key position in SPase, while "Resistant" strains have the proline residue.

Experimental Protocols

Protocol 1: Synthesis of Arylomycin Analogs with Modified Lipopeptide Tails

This protocol provides a general workflow for the synthesis of Arylomycin analogs with different lipopeptide tails.

  • Synthesis of the Macrocyclic Core:

    • The tripeptide macrocycle precursor is assembled from o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester via solution-phase peptide couplings.[1]

    • The tripeptide is then cyclized using a Suzuki-Miyaura macrocyclization reaction.[1]

    • The resulting macrocycle is methylated via a nosylated amine.[1]

  • Assembly of the Lipopeptide Tail:

    • The peptide portion of the tail is assembled using solution-phase peptide couplings of the desired natural or unnatural amino acids.[1]

    • Backbone modifications, such as N-methylation, can be performed at this stage.[1]

  • Lipidation of the Peptide Tail:

    • The desired fatty acid is coupled to the N-terminus of the assembled peptide tail using standard amide bond forming reagents.

  • Coupling of the Lipopeptide Tail to the Macrocyclic Core:

    • The fully assembled lipopeptide tail is coupled to the macrocyclic core.[1]

  • Global Deprotection:

    • All protecting groups are removed, often using reagents like aluminum tribromide and ethanethiol, to yield the final Arylomycin analog.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method for determining the MIC of Arylomycin analogs.[5]

  • Preparation of Bacterial Inoculum:

    • A fresh overnight culture of the test bacterium is prepared on an appropriate agar (B569324) plate.

    • Colonies are used to inoculate a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).

    • The bacterial suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • The Arylomycin analog is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed by measuring the optical density at 600 nm.[5]

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Efficacy Testing macrocycle Macrocycle Synthesis coupling Core-Tail Coupling macrocycle->coupling tail_peptide Tail Peptide Assembly lipidation Lipidation tail_peptide->lipidation lipidation->coupling deprotection Deprotection coupling->deprotection mic MIC Determination deprotection->mic Purified Analog serum_shift Serum Shift Assay mic->serum_shift in_vivo In Vivo Models serum_shift->in_vivo

Caption: Experimental workflow for the synthesis and evaluation of Arylomycin analogs.

mechanism_of_action cluster_membrane Bacterial Cytoplasmic Membrane arylomycin Arylomycin Analog lipid_tail Lipopeptide Tail arylomycin->lipid_tail macrocycle Macrocyclic Core arylomycin->macrocycle spase Signal Peptidase (SPase) lipid_tail->spase Anchoring & Binding macrocycle->spase Inhibitory Binding inhibition Inhibition of Protein Secretion spase->inhibition Leads to cell_death Bacterial Cell Death inhibition->cell_death Results in

Caption: Mechanism of action of this compound analogs.

References

Troubleshooting low yield in Arylomycin A1 total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Arylomycin A1. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is consistently low. What are the most critical steps I should focus on for optimization?

A1: Low overall yield in the this compound synthesis is a common issue. The two most critical areas to troubleshoot are the macrocyclization to form the 14-membered biaryl-bridged core and the synthesis of the linear peptide precursor, particularly the coupling of sterically hindered and N-methylated amino acids. The macrocyclization step is often the lowest yielding step in the entire synthesis.

Troubleshooting Low Yield in Macrocyclization

The formation of the macrocyclic core of this compound is a significant challenge. Two primary methods are employed: the Suzuki-Miyaura coupling and a more recent copper-mediated oxidative coupling.

Q2: I am using the Suzuki-Miyaura coupling for macrocyclization and observing low yields. What are the common side reactions and how can I mitigate them?

A2: The intramolecular Suzuki-Miyaura reaction for forming the this compound macrocycle can be plagued by low yields due to competing side reactions. The most common issues include:

  • Protodeborylation: The boronic ester is quenched by trace amounts of water or other proton sources before the cross-coupling can occur.

  • Dehalogenation: The aryl halide is reduced, leading to an unreactive precursor.

  • Intermolecular Coupling: At higher concentrations, intermolecular coupling can lead to dimers and higher-order oligomers.

To mitigate these issues, consider the following:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of freshly distilled solvents and oven-dried glassware is crucial.

  • High Dilution: Perform the reaction under high dilution conditions (typically 0.1-1 mM) to favor the intramolecular cyclization over intermolecular reactions. A syringe pump for the slow addition of the linear precursor can be beneficial.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. While various catalysts have been used, PdCl2(dppf) is a common choice. Screening different ligands may be necessary for optimization.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like NaHCO3 or Cs2CO3 are frequently used.

Q3: I have read about a higher-yielding copper-mediated oxidative coupling for the macrocyclization. How does it compare to the Suzuki-Miyaura coupling and what are the key experimental considerations?

A3: A copper-mediated oxidative phenol (B47542) coupling has been reported as a more efficient alternative to the Suzuki-Miyaura reaction for the synthesis of the this compound core, offering a significant increase in overall yield.[1]

Yield Comparison of Macrocyclization Methods
MethodKey ReagentsReported Yield (Macrocyclization Step)Overall Yield ImprovementReference
Suzuki-Miyaura CouplingPd Catalyst (e.g., PdCl2(dppf)), Base (e.g., NaHCO3)~42-51%-[1]
Copper-Mediated Oxidative Coupling[Cu(MeCN)4][PF6], TMEDA, O2~60%Up to 6-fold increase in overall yield[1]
Key Experimental Considerations for Cu-Mediated Oxidative Coupling:
  • Oxygen Atmosphere: The reaction is sensitive to the oxygen concentration. It is typically run under an oxygen atmosphere, but over-oxidation can be an issue. Careful control of the reaction atmosphere is necessary.

  • Copper Source: The choice of copper salt is important. [Cu(MeCN)4][PF6] has been reported to be effective due to its solubility in organic solvents.

  • Ligand: Bidentate tertiary amine ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are crucial for the reaction's success.

  • Solvent: Anhydrous acetonitrile (B52724) is a commonly used solvent.

Troubleshooting Linear Peptide Precursor Synthesis

The synthesis of the linear peptide precursor of this compound can be challenging due to the presence of N-methylated and other sterically hindered amino acids, which can lead to incomplete coupling reactions and lower yields.

Q4: I am struggling with low coupling efficiency when incorporating the N-methylated hydroxyphenylglycine residue. What strategies can I employ to improve this?

A4: The N-methylated hydroxyphenylglycine residue presents significant steric hindrance, making peptide bond formation difficult. Standard coupling reagents are often inefficient. The following strategies can improve coupling yields:

  • Use of Potent Coupling Reagents: Switch to more powerful coupling reagents specifically designed for hindered couplings.

    • Phosphonium-based reagents: PyAOP and PyBOP are highly effective for coupling N-methylated amino acids.

    • Uronium/Aminium-based reagents: HATU is a highly efficient coupling reagent that often provides good results in these cases.

  • Double Coupling: If a single coupling does not go to completion, a second coupling with fresh reagents can help drive the reaction forward.

  • Monitoring Reaction Completion: Use a qualitative test like the bromophenol blue test to ensure the coupling reaction has gone to completion before proceeding to the next step.

  • Reaction Conditions: In some cases, slightly elevated temperatures can improve coupling efficiency, but this should be done cautiously to avoid racemization.

Recommended Coupling Reagents for Hindered Couplings
Coupling ReagentClassAdditiveKey Advantages
HATU Uronium/Aminium-High efficiency, fast reaction times.
PyAOP Phosphonium-Particularly effective for N-methylated amino acids.
PyBOP PhosphoniumHOBt/HOAtEfficient with reduced risk of racemization when used with additives.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Macrocyclization

This protocol is a general guideline based on reported syntheses. Optimization may be required.

  • Preparation of the Linear Precursor: The linear tripeptide precursor with a terminal aryl iodide and a boronic ester is synthesized using solution-phase or solid-phase peptide synthesis.

  • Degassing: A solution of the linear precursor in a suitable solvent (e.g., DMF) is thoroughly degassed with argon or nitrogen.

  • Reaction Setup: In a separate flask, the palladium catalyst (e.g., PdCl2(dppf), 0.2 equivalents) and a base (e.g., NaHCO3, 3 equivalents) are suspended in degassed DMF under an inert atmosphere.

  • Slow Addition: The solution of the linear precursor is added dropwise to the catalyst mixture over several hours using a syringe pump to maintain high dilution.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by LC-MS for the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by reverse-phase HPLC.

Protocol 2: Copper-Mediated Oxidative Macrocyclization

This protocol is a general guideline based on reported syntheses. Optimization may be required.

  • Preparation of the Linear Precursor: The linear tripeptide precursor with two phenolic moieties is synthesized.

  • Catalyst Preparation: In a reaction vessel, [Cu(MeCN)4][PF6] (2 equivalents) and TMEDA (2 equivalents) are dissolved in anhydrous acetonitrile under an oxygen atmosphere.

  • Reaction Initiation: The linear peptide precursor, dissolved in anhydrous acetonitrile, is added to the catalyst solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed, and the crude product is purified by reverse-phase HPLC.

Visualizing Workflows and Troubleshooting

Diagram 1: General Synthesis Workflow for this compound

This compound Synthesis Workflow cluster_precursor Linear Precursor Synthesis cluster_macrocyclization Macrocyclization cluster_final Final Steps AA1 Amino Acid 1 AA2 Amino Acid 2 (N-methylated) AA1->AA2 Peptide Coupling AA3 Amino Acid 3 AA2->AA3 Peptide Coupling AA4 Amino Acid 4 AA3->AA4 Peptide Coupling LinearPeptide Linear Tetrapeptide AA4->LinearPeptide Macrocycle Arylomycin Core LinearPeptide->Macrocycle Intramolecular Coupling SideChain Lipid Side Chain Attachment Macrocycle->SideChain Deprotection Global Deprotection SideChain->Deprotection ArylomycinA1 This compound Deprotection->ArylomycinA1 Troubleshooting Macrocyclization cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Macrocyclization Problem Identify Potential Cause Start->Problem Intermolecular Intermolecular Coupling Problem->Intermolecular High MW oligomers observed SideReactions Side Reactions (e.g., Protodeborylation) Problem->SideReactions Starting material consumed, low product LowReactivity Low Reactivity Problem->LowReactivity Starting material remains HighDilution Increase Dilution / Slow Addition Intermolecular->HighDilution Anhydrous Ensure Anhydrous Conditions SideReactions->Anhydrous OptimizeReagents Optimize Catalyst/Ligand/Base LowReactivity->OptimizeReagents OptimizeTemp Increase Temperature LowReactivity->OptimizeTemp Coupling Hindered Amino Acids cluster_troubleshooting Troubleshooting Incomplete Coupling Start Coupling to N-methylated or Hindered AA CheckCompletion Monitor Reaction Completion (e.g., Bromophenol Blue Test) Start->CheckCompletion Success Proceed to Next Step CheckCompletion->Success Complete (Negative Test) Incomplete Incomplete CheckCompletion->Incomplete Incomplete (Positive Test) DoubleCouple Perform Double Coupling Incomplete->DoubleCouple ChangeReagent Switch to More Potent Coupling Reagent (HATU, PyAOP) Incomplete->ChangeReagent IncreaseTemp Increase Temperature (with caution) Incomplete->IncreaseTemp DoubleCouple->CheckCompletion Re-check

References

Arylomycin Permeation in Gram-Negative Bacteria: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on enhancing the permeation of Arylomycin A1 and its analogs in Gram-negative bacteria. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the parent compound, this compound, largely ineffective against Gram-negative bacteria?

A1: The primary reason for the lack of activity of natural arylomycins against Gram-negative bacteria is their inability to efficiently cross the outer membrane, a formidable permeability barrier.[1][2] This membrane is composed of an asymmetric bilayer with lipopolysaccharides (LPS) in the outer leaflet, which restricts the entry of many compounds, particularly hydrophobic and larger molecules.[3] Additionally, some Gram-negative bacteria may possess isoforms of the target enzyme, type I signal peptidase (SPase or LepB), with lower binding affinity for the natural arylomycin scaffold.[4]

Q2: What is the primary molecular target of arylomycins?

A2: Arylomycins inhibit bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane.[1][5][6] Inhibition of SPase disrupts protein secretion, leading to the accumulation of unprocessed preproteins in the cytoplasmic membrane and ultimately, cell death.[5][7] This target is conserved in both Gram-positive and Gram-negative bacteria.[5][8]

Q3: What is the proposed mechanism of uptake for the potent Gram-negative active analog, G0775?

A3: The optimized arylomycin analog, G0775, is thought to permeate the Gram-negative outer membrane via a "self-promoted uptake" mechanism, which is independent of the major porin channels OmpF and OmpC.[9][10] This proposed mechanism involves an initial interaction of the positively charged molecule with the negatively charged LPS on the bacterial surface, leading to a localized disruption of the outer membrane that facilitates its own entry.[9][11] This is supported by the observation that removing positive charges from the molecule significantly reduces its potency.[9]

Q4: Can efflux pumps contribute to resistance against arylomycin analogs?

A4: While efflux pumps are a common resistance mechanism against many antibiotics in Gram-negative bacteria, their role in arylomycin resistance is not yet fully established.[12] Some studies on G0775 have identified mutations in the AcrB component of the AcrAB-TolC efflux pump in resistant isolates. However, the deletion of acrB or tolC did not significantly alter the compound's potency, suggesting that G0775 may not be a primary substrate for this major efflux system.[9] The possibility of gain-of-function mutations in efflux pumps remains an area for further investigation.[9]

Troubleshooting Guides

Problem 1: My novel arylomycin analog shows potent inhibition of purified Gram-negative SPase in vitro but lacks whole-cell activity.

Possible Cause Troubleshooting Step
Poor Outer Membrane Permeation This is the most likely issue. Review the physicochemical properties of your analog. Strategies to improve uptake include adding positive charges (e.g., primary amines) and optimizing the lipophilicity by modifying the lipid tail.[9][13]
As a diagnostic experiment, test the activity of your compound in the presence of an outer membrane permeabilizer like EDTA or in a hyper-permeable bacterial strain (e.g., an IMP strain).[9][14] A significant drop in the Minimum Inhibitory Concentration (MIC) under these conditions would confirm a permeation issue.
Efflux Pump Substrate Although G0775 largely evades major efflux pumps, your analog might be a substrate. Test its activity in bacterial strains where major efflux pumps (e.g., AcrAB-TolC) have been deleted. An increase in potency would indicate that efflux is a contributing factor.
Compound Instability Assess the stability of your compound in the growth medium used for the whole-cell assay over the course of the experiment.

Problem 2: I am observing only a modest (e.g., 2 to 4-fold) increase in the potency of my arylomycin analog when I add EDTA.

Possible Cause Troubleshooting Step
Alternative Uptake Mechanism Your compound may not rely on the charge-dependent interaction with LPS that is enhanced by EDTA. It might be entering through a different pathway, or its permeation is limited by factors other than the stability of the outer membrane's divalent cation bridges.
Intrinsic Target Affinity The binding affinity of your analog to the bacterial SPase might be the limiting factor, rather than its ability to permeate the outer membrane. Re-evaluate the in vitro inhibition data for the specific bacterial species you are testing against.
Compound Properties The physicochemical properties of your analog (e.g., size, rigidity, hydrophobicity) might be such that even with membrane destabilization, its passage is sterically hindered.

Quantitative Data Summary

The following tables summarize the activity of the optimized arylomycin analog G0775 against various Gram-negative pathogens.

Table 1: In Vitro Activity of G0775 Against Wild-Type Gram-Negative Species

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli0.125 - 0.25
Klebsiella pneumoniae0.25 - 0.5
Acinetobacter baumannii1 - 4
Pseudomonas aeruginosa4 - 16
Enterobacter spp.0.25 - 1

Data compiled from multiple sources.[8]

Table 2: Activity of G0775 Against Multidrug-Resistant (MDR) Clinical Isolates

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC90 (µg/mL)
E. coli and K. pneumoniae49≤0.25 (for 90% of strains)≤0.25
A. baumannii16≤4 (for 90% of strains)≤4
P. aeruginosa12≤16 (for 90% of strains)≤16

MIC90: The concentration at which 90% of isolates were inhibited. Data from Genentech's research on G0775.[8]

Visualized Workflows and Pathways

Gram_Negative_Barrier Arylomycin This compound OM Outer Membrane (LPS) Arylomycin->OM Periplasm Periplasm IM Inner Membrane SPase Signal Peptidase (LepB) IM->SPase Cytoplasm Cytoplasm

Caption: this compound's challenge in reaching its target in Gram-negative bacteria.

Optimization_Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Evaluation Start Parent Arylomycin Scaffold Mod1 Modify Lipid Tail (e.g., shorten) Start->Mod1 Mod2 Add Positive Charges (e.g., ethyl amines) Mod1->Mod2 Mod3 Add C-terminal 'Warhead' (e.g., aminoacetonitrile) Mod2->Mod3 NewAnalog Synthesize Novel Analog Mod3->NewAnalog Screen1 In Vitro SPase Inhibition Assay NewAnalog->Screen1 Test Target Affinity Screen2 Whole-Cell MIC Assay (Wild-Type) Screen1->Screen2 Potent Hits Screen3 Permeabilized Strain MIC Assay Screen2->Screen3 Inactive Hits (Troubleshoot Permeation) Screen4 MDR Panel Screening Screen2->Screen4 Active Hits Analysis Analyze SAR Screen3->Analysis Screen4->Analysis Analysis->Start Iterate Design Lead Lead Candidate Analysis->Lead Meets Criteria

Caption: A typical workflow for optimizing arylomycins for Gram-negative activity.

Self_Promoted_Uptake G0775 G0775 (+) LPS - Mg2+ - Mg2+ - G0775->LPS 1. Electrostatic Attraction OM_Disrupted Outer Membrane (Disrupted) G0775->OM_Disrupted 3. Self-Promoted Uptake LPS->OM_Disrupted 2. Divalent Cation Displacement Periplasm Periplasm OM_Disrupted->Periplasm

Caption: The proposed self-promoted uptake mechanism for the G0775 analog.

Experimental Protocols

1. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method to determine the MIC of an arylomycin analog.

  • Materials:

    • Arylomycin analog stock solution (e.g., in DMSO).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial inoculum (prepared to 0.5 McFarland standard).

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Perform serial two-fold dilutions of the arylomycin analog in CAMHB directly in the 96-well plate. Final volumes should be 50 µL per well.

    • Prepare a bacterial suspension in CAMHB and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL.

    • Add 50 µL of the bacterial suspension to each well containing the compound, as well as to a positive control well (no compound) and a negative control well (no bacteria).

    • The final volume in each well will be 100 µL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Protocol: Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the Gram-negative outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Materials:

    • Bacterial cells (e.g., E. coli) grown to mid-log phase and washed in a buffer (e.g., 5 mM HEPES, pH 7.2).

    • NPN stock solution (e.g., in acetone).

    • Arylomycin analog.

    • Polymyxin B (as a positive control).

    • Fluorometer or plate reader capable of fluorescence measurement (Excitation: 350 nm, Emission: 420 nm).

  • Procedure:

    • Resuspend washed bacterial cells in the HEPES buffer to an OD600 of ~0.5.

    • Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate for several minutes. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.

    • Measure the baseline fluorescence.

    • Add the arylomycin analog at the desired concentration.

    • Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN is partitioning into the exposed hydrophobic regions of the membrane, signifying permeabilization.

    • Compare the rate and extent of fluorescence increase to the positive control (Polymyxin B) and a negative control (buffer only).

3. Protocol: Checkerboard Synergy Assay

This assay is used to determine if two compounds (e.g., an arylomycin analog and an aminoglycoside) act synergistically.

  • Materials:

    • Stock solutions for both compounds.

    • Standard materials for a broth microdilution MIC assay.

  • Procedure:

    • In a 96-well plate, prepare serial two-fold dilutions of Compound A (Arylomycin) along the x-axis and serial two-fold dilutions of Compound B (e.g., Tobramycin) along the y-axis.

    • The result is a matrix of wells containing various combinations of concentrations of both drugs.

    • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

    • Incubate and read the plates for visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FICA = (MIC of A in combination) / (MIC of A alone)

      • FICB = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FICA + FICB

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

References

Addressing off-target effects of Arylomycin A1 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Arylomycin A1 and its derivatives. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a natural product antibiotic that specifically targets and inhibits bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving the N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane.[1] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting protein localization and ultimately leading to bacterial cell death.[1][2]

Q2: Are there any known off-target effects of this compound?

A2: Current research suggests that the antibiotic activity of arylomycins is primarily due to the inhibition of SPase.[1] Studies have argued against non-specific mechanisms like membrane depolarization, which can be a common off-target effect for other lipopeptide antibiotics.[1] However, at sub-minimum inhibitory concentrations (sub-MIC), arylomycins have been shown to inhibit the proper extracytoplasmic localization of many proteins, including some that are not direct SPase substrates.[3][4] This is considered an on-target pathway-level effect rather than a direct off-target binding event. As with any experimental compound, it is crucial to perform rigorous controls to rule out potential off-target effects in your specific model system.

Q3: My results with this compound are inconsistent. What are some potential causes?

A3: Inconsistent results can arise from several factors. For lipopeptide antibiotics like this compound, solubility and aggregation in aqueous media can be a significant issue, affecting the effective concentration in your assay. Ensure consistent and appropriate solvent controls (e.g., DMSO) are used across all experiments. Additionally, the susceptibility of bacterial strains can vary significantly due to mutations in the SPase target enzyme, leading to a wide range of Minimum Inhibitory Concentration (MIC) values.[5][6] It is also important to consider the stability of the compound in your experimental conditions.

Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target inhibition of SPase?

A4: To confirm on-target activity, a multi-pronged approach is recommended. This includes using a structurally related but biologically inactive analog of this compound as a negative control. If this analog does not produce the same phenotype, it strengthens the evidence for on-target action. Another key experiment is to use a bacterial strain with a known this compound-resistant SPase mutant.[6] The lack of a phenotype in the resistant strain would strongly indicate on-target activity. Furthermore, you can perform a rescue experiment by overexpressing a wild-type, sensitive SPase to see if it reverses the phenotypic effects of the compound.

Troubleshooting Guides

Issue: Observed cellular phenotype is suspected to be an off-target effect.

Possible Cause 1: Non-specific cytotoxicity

  • Troubleshooting Steps:

    • Determine the cytotoxicity profile: Perform a dose-response curve of this compound on your bacterial or mammalian cells and determine the CC50 (50% cytotoxic concentration).

    • Compare CC50 to MIC/IC50: If the CC50 is close to the concentration required for the desired biological effect (MIC for bacteria or IC50 for enzymatic assays), there is a higher likelihood of non-specific cytotoxicity contributing to the phenotype.

    • Use a membrane integrity assay: Employ assays such as propidium (B1200493) iodide staining or lactate (B86563) dehydrogenase (LDH) release to assess membrane damage, a common form of non-specific cytotoxicity.

Possible Cause 2: Binding to an unintended protein target

  • Troubleshooting Steps:

    • Inactive Analog Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This analog should retain the physical properties of the active compound but lack the functional groups necessary for SPase inhibition. If the inactive analog produces the same phenotype, it is likely an off-target effect.

    • Target Knockout/Knockdown: If a specific off-target is suspected, test this compound in a cell line where the suspected off-target gene is knocked out or its expression is knocked down. The absence of the phenotype in these cells would confirm the off-target interaction.

    • Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA): These techniques can be used to assess the direct binding of this compound to purified proteins or proteins in cell lysates. A shift in the thermal denaturation profile of a protein in the presence of the compound indicates a direct interaction.

    • Affinity Chromatography/Chemical Proteomics: For a more unbiased approach, this compound can be immobilized on a solid support to pull down interacting proteins from a cell lysate. These interacting proteins can then be identified by mass spectrometry.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its derivatives against their target enzyme and various bacterial strains.

CompoundTargetOrganismAssay TypeValueReference
Arylomycin A-C16 SPaseStaphylococcus aureus (clinical isolates)MIC5016 µg/ml[5]
Staphylococcus aureus (clinical isolates)MIC90>128 µg/ml[5]
SPaseStaphylococcus epidermidis (clinical isolates)MIC500.5 µg/ml[7]
Staphylococcus epidermidis (clinical isolates)MIC901 µg/ml[7]
SPaseStaphylococcus haemolyticusMIC500.25 µg/ml[7]
SPaseStaphylococcus lugdunensisMIC500.25 µg/ml[7]
SPaseHelicobacter pyloriMIC4 µg/ml[8]
SPaseChlamydia trachomatisMIC6 µg/ml[8]
Arylomycin M131 SPaseStaphylococcus aureus (A-C16 resistant strains)MIC502 µg/ml[5]
Staphylococcus aureus (A-C16 resistant strains)MIC904 µg/ml[5]
G0775 LepB (SPase)Escherichia coliKI0.44 nM[9]

Key Experimental Protocols

Protocol 1: Determining On-Target Activity Using a Resistant Mutant Strain

This protocol allows for the differentiation between on-target and off-target effects by comparing the activity of this compound against a wild-type (sensitive) and a resistant bacterial strain.

Materials:

  • Wild-type bacterial strain (sensitive to this compound)

  • Resistant bacterial strain (harboring a known resistance mutation in the SPase gene, e.g., spsB(S29P) in S. epidermidis)

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare bacterial cultures: Grow overnight cultures of both the wild-type and resistant strains in the appropriate growth medium.

  • Standardize inoculum: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.

  • Prepare serial dilutions of this compound: In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium. Include a vehicle control (solvent only) and a no-treatment control.

  • Inoculate plates: Add an equal volume of the standardized bacterial inoculum to each well of the 96-well plate.

  • Incubate: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring the OD600 of each well.

Expected Results:

  • A significant increase in the MIC for the resistant strain compared to the wild-type strain indicates that the primary antibacterial activity of this compound is on-target (i.e., through inhibition of SPase).

  • Similar MIC values for both strains would suggest that the observed effect might be due to an off-target mechanism.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target in a cellular context.

Materials:

  • Bacterial cells of interest

  • This compound

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (SPase)

Methodology:

  • Cell treatment: Treat the bacterial cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Cell lysis: Harvest and lyse the cells to obtain a cell lysate.

  • Heat treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).

  • Separate soluble and aggregated proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Analyze the soluble fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (SPase) remaining in the soluble fraction by SDS-PAGE and Western blotting.

Expected Results:

  • Binding of this compound to SPase is expected to stabilize the protein, leading to a higher amount of soluble SPase at elevated temperatures compared to the vehicle-treated control. This shift in the thermal denaturation curve confirms target engagement.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane Arylomycin_A1 This compound SPase Type I Signal Peptidase (SPase) Arylomycin_A1->SPase Inhibition Mature_Proteins Mature Secreted Proteins SPase->Mature_Proteins Membrane_Accumulation Accumulation of Unprocessed Preproteins SPase->Membrane_Accumulation Preproteins Preproteins with Signal Peptide Preproteins->SPase Cleavage Translocation Protein Translocation (Sec/Tat Pathway) Cell_Death Cell Death Membrane_Accumulation->Cell_Death

Figure 1. On-target signaling pathway of this compound.

Off_Target_Workflow Start Start: Observe Phenotype with this compound Cytotoxicity Assess Cytotoxicity (CC50 vs. MIC/IC50) Start->Cytotoxicity Is_Cytotoxic Is CC50 close to MIC/IC50? Cytotoxicity->Is_Cytotoxic On_Target_Controls On-Target Validation - Resistant Mutant - Inactive Analog Is_Cytotoxic->On_Target_Controls No Refine_Experiment Refine Experiment: Use lower concentration Is_Cytotoxic->Refine_Experiment Yes Is_On_Target Phenotype absent in controls? On_Target_Controls->Is_On_Target Off_Target_ID Off-Target Identification - CETSA - Affinity Proteomics Is_On_Target->Off_Target_ID No Conclusion_On_Target Conclusion: Phenotype is likely ON-TARGET Is_On_Target->Conclusion_On_Target Yes Conclusion_Off_Target Conclusion: Phenotype is likely OFF-TARGET Off_Target_ID->Conclusion_Off_Target Refine_Experiment->Cytotoxicity

Figure 2. Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Arylomycin A1 Resistance and SPase Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating SPase mutations that confer resistance to Arylomycin A1. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product antibiotic that functions by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1] By inhibiting SPase, this compound disrupts the proper localization of essential proteins, leading to bacterial cell death.[1]

Q2: What is the primary mechanism of bacterial resistance to this compound?

A2: The primary mechanism of both natural and evolved resistance to this compound is the presence of specific mutations in the gene encoding SPase (referred to as lepB in E. coli and spsB in S. aureus).[3][4][5] A key mutation involves a proline residue at a specific position within the SPase active site, which reduces the binding affinity of this compound to the enzyme.[2][3]

Q3: Are there other mechanisms of resistance to arylomycins besides SPase mutations?

A3: Yes, other mechanisms have been observed. In Staphylococcus aureus, resistance can be mediated by the upregulation of the ayrRABC operon, which provides an alternative mechanism for protein release from the cytoplasmic membrane, bypassing the need for SPase.[6] Additionally, mutations in a putative transcriptional regulator have been correlated with resistance.[7]

Q4: I am observing no antibacterial activity of this compound against my wild-type strain. Is this expected?

A4: Many wild-type bacterial strains, including common laboratory strains of E. coli and S. aureus, are naturally resistant to this compound due to the presence of the resistance-conferring proline residue in their SPase.[2][3] To study the effects of this compound, it is often necessary to use genetically sensitized strains where this proline has been mutated to a susceptible residue (e.g., leucine (B10760876) or serine).[1]

Troubleshooting Guides

Problem 1: Difficulty in generating SPase mutations using site-directed mutagenesis.
Possible Cause Troubleshooting Steps
Poor primer design - Ensure primers have a melting temperature (Tm) between 75-80°C. - The mutation site should be in the center of the primer with 10-15 bases of correct sequence on both sides. - Primers should terminate in one or more C or G bases. - Use an online primer design tool to check for potential hairpins or self-dimers.
Suboptimal PCR conditions - Optimize the annealing temperature. A gradient PCR can be helpful. - Use a high-fidelity DNA polymerase to prevent introducing unwanted mutations. - Ensure the extension time is sufficient for the size of your plasmid (typically 1 minute per kb). - Try adding 5% DMSO to the PCR reaction to help with difficult templates.
Inefficient DpnI digestion - Ensure you are using a sufficient amount of DpnI enzyme. - Increase the digestion time to 2-4 hours at 37°C. - Confirm that your plasmid was isolated from a dam+ E. coli strain, as DpnI only digests methylated DNA.
Low transformation efficiency - Use highly competent cells (efficiency > 1 x 10⁸ cfu/µg). - Ensure the heat shock step is performed correctly (e.g., 42°C for 45-60 seconds). - Use a sufficient amount of PCR product for transformation (50-100 ng).
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.
Possible Cause Troubleshooting Steps
Inaccurate inoculum density - Ensure the bacterial inoculum is standardized to 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL. - Prepare fresh inoculum for each experiment from an overnight culture.
This compound degradation - Prepare fresh stock solutions of this compound and store them at the recommended temperature (typically -20°C or -80°C). - Avoid repeated freeze-thaw cycles of the stock solution.
Variability in media and incubation - Use the recommended broth medium (e.g., Mueller-Hinton Broth) and ensure the pH is correct. - Maintain a consistent incubation temperature and duration (e.g., 37°C for 18-24 hours). - Ensure proper aeration by using appropriate culture volumes and shaking speeds.
Contamination - Perform a purity check of the bacterial culture before starting the MIC assay. - Use aseptic techniques throughout the procedure.
Problem 3: Difficulty in detecting secreted proteins by Western Blot.
Possible Cause Troubleshooting Steps
Low protein secretion - Optimize the growth conditions (e.g., media, temperature, induction time) to maximize protein expression and secretion. - Consider using a chemical modulator like Brefeldin A to inhibit the secretion of your protein of interest from the cell to accumulate it for detection.[8]
Protein degradation - Add protease inhibitors to your samples immediately after collection.[8] - Keep samples on ice throughout the preparation process.[6]
Inefficient protein precipitation - Use a reliable protein precipitation method, such as trichloroacetic acid (TCA) precipitation. - Ensure complete resuspension of the protein pellet.
Poor antibody performance - Use an antibody that is validated for your specific application and target protein. - Optimize the primary and secondary antibody concentrations. - Include a positive control (e.g., purified protein or a lysate from an overexpressing strain) to validate the antibody's performance.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains with different SPase mutations.

Table 1: this compound MIC Values in Staphylococcus aureus

StrainRelevant GenotypeThis compound MIC (µg/mL)Reference
NCTC 8325-4 (Wild-Type)spsB (Pro29)>128[1]
PAS8001spsB (P29S)2[1]
USA300Wild-Type16 - >128[7]
N315Wild-Type16 - 32[7]

Table 2: this compound MIC Values in Escherichia coli

StrainRelevant GenotypeThis compound MIC (µg/mL)Reference
MG1655 (Wild-Type)lepB (Pro84)>128[1]
PAS0260lepB (P84L)4[1]
PAS0232lepB (P84S)4[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile multichannel pipette and tips

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: a. From an overnight culture, inoculate fresh MHB and grow to the logarithmic phase (OD₆₀₀ of 0.4-0.6). b. Adjust the culture density to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted culture 1:150 in MHB to achieve a final concentration of 1 x 10⁶ CFU/mL.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Western Blot Analysis of Secreted Proteins

Materials:

  • Bacterial culture

  • Trichloroacetic acid (TCA)

  • Acetone (B3395972) (ice-cold)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: a. Grow bacterial cultures to the desired optical density. b. Separate the supernatant from the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Precipitate proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for 30 minutes. d. Pellet the precipitated proteins by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C). e. Wash the protein pellet with ice-cold acetone and air dry. f. Resuspend the pellet in Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: a. Separate the protein samples on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Visualization: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an appropriate imaging system.

Visualizations

Arylomycin_Mechanism cluster_bacterium Bacterium Preprotein Preprotein SPase SPase Preprotein->SPase Signal Peptide Cleavage Mature Protein Mature Protein SPase->Mature Protein Release Cytoplasmic Membrane Cytoplasmic Membrane Arylomycin_A1 Arylomycin_A1 Arylomycin_A1->SPase Inhibition

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Bacterial_Culture Bacterial Culture (Wild-Type or Mutant) Start->Bacterial_Culture Arylomycin_Dilution Prepare this compound Serial Dilutions Start->Arylomycin_Dilution Inoculation Inoculate Plates Bacterial_Culture->Inoculation Arylomycin_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC Incubation->Read_Results Data_Analysis Data Analysis and Comparison Read_Results->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Unexpected Result Check_Controls Check Positive and Negative Controls Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Controls Troubleshoot Control Experiments Controls_OK->Troubleshoot_Controls No Check_Reagents Check Reagent Viability Controls_OK->Check_Reagents Yes Repeat_Experiment Repeat Experiment Carefully Troubleshoot_Controls->Repeat_Experiment Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Prepare Fresh Reagents Reagents_OK->Replace_Reagents No Review_Protocol Review Protocol Execution Reagents_OK->Review_Protocol Yes Replace_Reagents->Repeat_Experiment Protocol_OK Protocol Followed Correctly? Review_Protocol->Protocol_OK Protocol_OK->Repeat_Experiment No Consult_Literature Consult Literature for Similar Issues Protocol_OK->Consult_Literature Yes End Problem Resolved Repeat_Experiment->End Consult_Literature->Repeat_Experiment

References

Technical Support Center: Modifying Arylomycin A1 for a Broader Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the modification of Arylomycin A1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, modification, and evaluation of Arylomycin analogs aimed at broadening their antibacterial spectrum.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound analog shows poor activity against wild-type Gram-negative bacteria like E. coli. What is the likely cause?

A1: The primary reason for the limited activity of natural arylomycins and their direct analogs against many bacteria, including most Gram-negative strains, is intrinsic resistance conferred by the target enzyme, type I signal peptidase (SPase).[1][2] Many bacterial SPases, such as LepB in E. coli, contain a specific proline residue in the substrate-binding site (e.g., Pro84 in E. coli SPase) that sterically hinders the binding of the arylomycin's lipopeptide tail.[1][2] This prevents effective inhibition of the enzyme. Your analog likely has not overcome this structural hurdle.

To troubleshoot, consider the following:

  • Target Modification: Evaluate your analog against mutant bacterial strains where the resistance-conferring proline has been substituted (e.g., P84L in E. coli or P29S in S. aureus).[1][3] Potent activity against these "sensitized" strains but not the wild-type confirms that your core scaffold is active and that the issue is target-specific resistance.

  • Structural Modification: Focus on modifying the lipopeptide tail or the C-terminus of the arylomycin core to improve binding affinity to the proline-containing SPase.[1][4][5]

Q2: I am trying to improve Gram-negative penetration. What structural modifications should I focus on?

A2: Improving penetration across the dual membranes of Gram-negative bacteria is a significant challenge. Research on successful analogs like G0775 provides key insights.[6][7][8]

Key strategies include:

  • Shortening the Aliphatic Tail: A shorter lipid tail can improve both permeation through the outer membrane and binding affinity to the Gram-negative LepB enzyme.[6]

  • Introducing Positive Charges: Replacing neutral groups, like the phenolic oxygens on the macrocycle, with positively charged moieties such as ethylamines can enhance uptake.[5][6] This is thought to facilitate a self-promoted uptake mechanism, possibly interacting with the negatively charged lipopolysaccharide (LPS) on the outer membrane.[5][6]

  • C-Terminal Modification: The C-terminal carboxylate is crucial for binding to the catalytic residues of SPase.[4][5] Modifications here can significantly impact activity. For instance, replacing the carboxylic acid with an aminoacetonitrile (B1212223) "warhead" led to the development of G0775, which forms a covalent bond with the catalytic lysine (B10760008) residue of SPase, resulting in potent inhibition.[5][6]

Q3: My modified arylomycin shows good in vitro activity against purified SPase but poor whole-cell activity. What could be the issue?

A3: This discrepancy typically points to issues with either bacterial cell penetration or efflux.

  • Penetration: As discussed in Q2, the outer membrane of Gram-negative bacteria is a formidable barrier.[2][9] Your compound may be an effective enzyme inhibitor but may not be reaching its target inside the cell. Consider testing your compound on a hyperpermeable E. coli strain to diagnose this issue.[4]

  • Efflux: Bacteria can actively pump out antibiotics. While studies on the potent analog G0775 suggest that its activity is not significantly affected by the major efflux pumps AcrB and TolC, this may not be true for all analogs.[6]

  • Nonspecific Binding: The lipophilic nature of the molecule could lead to nonspecific binding to membranes, reducing the effective concentration at the target site.[3]

Q4: I am observing the development of resistance to my lead arylomycin analog in culture. What are the common resistance mechanisms?

A4: Resistance to modified arylomycins can emerge through several mechanisms:

  • Target Mutations: Mutations in the SPase enzyme (e.g., LepB) are a primary mechanism.[6]

  • Bypass Mechanisms: In Staphylococcus aureus, a key resistance mechanism involves the upregulation of a previously uncharacterized set of genes (ayrRABC).[10][11][12] The AyrR protein acts as a repressor, and when its function is disrupted by mutation, the AyrABC system is expressed, providing an alternative protein secretion pathway that bypasses the need for SPase.[11][12]

Troubleshooting Guides

Problem 1: Low yield during Suzuki-Miyaura macrocyclization of the arylomycin core.
Possible Cause Troubleshooting Step Reference
Poor solubility of the tripeptide precursor.Ensure complete dissolution in the reaction solvent (e.g., DMF). Gentle heating may be required.[1]
Inefficient palladium catalyst activity.Use a high-quality palladium catalyst such as PdCl₂(dppf). Ensure anaerobic conditions to prevent catalyst degradation.[13]
Steric hindrance from protecting groups.The choice of protecting groups on the amino acids can influence cyclization efficiency. If yields are consistently low, re-evaluate the protecting group strategy.[14]
Incorrect stoichiometry or base.Optimize the concentration of the base (e.g., NaHCO₃) and ensure precise stoichiometry of reactants.[13]
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) results.
Possible Cause Troubleshooting Step Reference
Compound precipitation in media.Check the solubility of your analog in the Mueller-Hinton broth. A cosolvent like DMSO may be needed, but its final concentration should be kept low and consistent across all wells.[15]
Variation in inoculum density.Ensure a standardized bacterial inoculum is used for each experiment, typically by adjusting to a 0.5 McFarland standard.[1]
Binding to plasticware.Lipophilic compounds can adhere to the surface of microtiter plates. Consider using low-binding plates.
Compound degradation.Assess the stability of your compound in the assay medium over the incubation period.

Quantitative Data Summary

Table 1: MICs of Arylomycin A-C₁₆ and Analogs Against Sensitive and Resistant Strains

This table summarizes the activity of various arylomycin derivatives, demonstrating the impact of structural modifications on overcoming natural resistance. "Sensitive" strains have a mutated SPase, while "Resistant" strains have the wild-type, proline-containing SPase.

Compound Modification S. aureus (Sensitive) MIC (µg/mL)S. aureus (Resistant) MIC (µg/mL)E. coli (Sensitive) MIC (µg/mL)E. coli (Resistant) MIC (µg/mL)Reference
Arylomycin A-C₁₆Parent Compound0.12>640.5>64[1]
Derivative 16 No d-MeSer2 N-methyl0.5>642>64[1]
Derivative 19 Altered fatty acid tail0.06160.25>64[1]
Derivative 21 Altered fatty acid tail0.12320.5>64[1]
Table 2: In Vitro Activity of Broad-Spectrum Analog G0775

This table highlights the potent, broad-spectrum activity of the optimized analog G0775 against various Gram-negative pathogens, including multidrug-resistant (MDR) clinical isolates.

Bacterial Species Strain Type MIC Range (µg/mL) Reference
E. coli8 different species0.125 - 2[8]
K. pneumoniae49 MDR clinical isolates≤0.25 (for 90% of isolates)[8]
A. baumannii16 MDR clinical isolates≤4[8]
P. aeruginosa12 MDR clinical isolates≤16[8]

Experimental Protocols

General Synthesis of Arylomycin Analogs

The synthesis of arylomycin analogs is a multi-step process involving solid-phase or solution-phase peptide synthesis followed by a key macrocyclization step.[1]

  • Peptide Assembly: The linear peptide precursor is assembled. For the macrocycle portion, this typically involves coupling o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester. The lipopeptide tail is synthesized separately.[1]

  • Macrocyclization: The tripeptide precursor for the core is cyclized via an intramolecular Suzuki-Miyaura reaction using a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., NaHCO₃) in a solvent like DMF.[1][13]

  • Coupling: The pre-formed lipopeptide tail is coupled to the macrocyclic core.[1]

  • Deprotection: All protecting groups are removed to yield the final arylomycin analog.[13]

Minimum Inhibitory Concentration (MIC) Determination

MIC values are determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][16]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Bacterial strains are grown to the mid-logarithmic phase and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Incubation: Plates are incubated at 37°C for 16-20 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Arylomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Arylomycin Arylomycin Analog SPase Type I Signal Peptidase (SPase) (e.g., LepB) Arylomycin->SPase Inhibits MatureProtein Mature Protein (Secreted) SPase->MatureProtein Processes Accumulation Pre-protein Accumulation in Membrane SPase->Accumulation Blocked Preprotein Pre-protein with Signal Peptide Preprotein->SPase Cleavage Site CellDeath Cell Death Accumulation->CellDeath Leads to Arylomycin_Modification_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis: Modify Lipotail, Macrocycle, or C-Terminus Start->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification InVitroAssay In Vitro SPase Inhibition Assay Purification->InVitroAssay WholeCellAssay Whole-Cell MIC Assay (Sensitive & Resistant Strains) Purification->WholeCellAssay Evaluation Evaluate Structure-Activity Relationship (SAR) InVitroAssay->Evaluation WholeCellAssay->Evaluation Evaluation->Synthesis Iterate Design Optimization Lead Optimization Evaluation->Optimization Resistance_Logic cluster_logic Interaction Logic cluster_outcome Outcome Arylomycin Arylomycin Analog Binding Binding Affinity Arylomycin->Binding Binds to WT_SPase Wild-Type SPase (with Proline) WT_SPase->Binding Low Resistance Resistance WT_SPase->Resistance Mutant_SPase Mutant SPase (e.g., P84L) Mutant_SPase->Binding High Sensitivity Sensitivity Mutant_SPase->Sensitivity Activity Antibacterial Activity Binding->Activity Activity->Resistance Activity->Sensitivity

References

Refinement of Arylomycin A1 structure to improve binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the structural refinement of Arylomycin A1 to improve its binding affinity to bacterial type I signal peptidase (SPase).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its primary cellular target?

A1: this compound is a natural lipopeptide antibiotic that inhibits bacterial type I signal peptidase (SPase), an essential enzyme.[1][2] SPase is a membrane-bound serine-lysine dyad protease responsible for cleaving N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[3][4] By inhibiting SPase, this compound disrupts protein secretion, leading to a cascade of events that ultimately results in bacterial cell death.[5][6]

Q2: What is the primary mechanism of natural resistance to this compound in some bacteria?

A2: Natural resistance to this compound in many bacterial species, including important pathogens like Staphylococcus aureus and Escherichia coli, is primarily due to the presence of a proline residue at a specific position in the SPase binding pocket.[3][7][8][9] This proline residue interferes with the binding of the Arylomycin's lipopeptide tail, reducing the overall binding affinity of the antibiotic for its target.[3][8]

Q3: What are the key structural regions of this compound to modify for improving binding affinity and overcoming resistance?

A3: Key structural regions for modification include:

  • The Lipopeptide Tail: Altering the length and composition of the fatty acid tail can improve binding to SPase variants, including those with the resistance-conferring proline residue.[3][10]

  • The C-terminus: The C-terminal carboxylate interacts with the catalytic residues of SPase.[2][8] Homologation with electrophilic groups like a glycyl aldehyde can increase binding affinity, potentially through the formation of a covalent bond with the catalytic lysine (B10760008).[11][12]

  • The Macrocycle Core: Introduction of charged or hydrogen-bonding substituents on the macrocycle can improve target accessibility and binding.[11] Glycosylation of the macrocycle has been shown to improve solubility without negatively impacting antibacterial activity.[13][14]

Q4: What is the significance of the G0775 analog?

A4: G0775 is a synthetic analog of Arylomycin that exhibits potent activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] Its improved activity is attributed to modifications that enhance its ability to penetrate the outer membrane of Gram-negative bacteria and to bind with high affinity to SPase. A key modification is the introduction of an aminoacetonitrile (B1212223) "warhead" at the C-terminus, which forms a covalent bond with the catalytic lysine of SPase.[8]

Troubleshooting Guides

Synthesis of Arylomycin Analogs

Issue 1: Low yield during macrocyclization of the peptide precursor.

  • Possible Cause: Unfavorable peptide conformation for intramolecular cyclization, leading to intermolecular oligomerization.[5]

    • Solution:

      • Introduce "turn-inducing" amino acids such as proline, D-amino acids, or N-methylated amino acids into the linear peptide sequence to pre-organize the backbone for cyclization.[5][9][15]

      • Experiment with different solvent systems (e.g., DMF, DCM, or mixtures) to find one that favors a cyclization-competent conformation.[5]

      • Perform the cyclization under high-dilution conditions (0.1-1 mM) to minimize intermolecular reactions. The use of a syringe pump for slow addition of the linear peptide can be beneficial.[5]

  • Possible Cause: Inefficient coupling reagents for your specific peptide sequence.

    • Solution:

      • Screen a variety of modern coupling reagents, such as phosphonium (B103445) salts (PyBOP, HBTU, HATU) or uronium salts, which are often effective for challenging cyclizations.[5]

      • Consider the addition of auxiliary agents like HOAt or HOBt to suppress side reactions and improve coupling efficiency.[5]

  • Possible Cause: Steric hindrance at the cyclization site.

    • Solution: If possible, redesign the linear precursor to position the cyclization site away from bulky amino acid side chains.[5][9]

Binding Affinity Assays

Issue 2: Inconsistent or non-reproducible K_D values in fluorescence-based binding assays.

  • Possible Cause: The protein concentration is unknown or inaccurate.

    • Solution: Ensure accurate determination of the active protein concentration. If the protein is in a complex biological sample where the concentration is unknown, consider using methods like native mass spectrometry with a simple dilution series to estimate the K_D.[16]

  • Possible Cause: The assay has not reached equilibrium.

    • Solution: It is crucial to ensure that the binding reaction has reached equilibrium. Incubate the protein and ligand for varying amounts of time to confirm that the binding signal is stable over time before taking a measurement.[17][18]

  • Possible Cause: Interference from non-specific binding.

    • Solution:

      • Include appropriate controls in your experiment, such as a non-binding protein or a ligand known not to interact with your target protein.

      • Optimize buffer conditions, including salt concentration and the addition of detergents, to minimize non-specific interactions.

  • Possible Cause: In-source dissociation of the protein-ligand complex in mass spectrometry-based assays.

    • Solution: This can be a limitation for labile complexes. Optimize mass spectrometry parameters to use gentler ionization conditions. Be aware that hydrophobic interactions can be particularly susceptible to disruption.[16]

Data Presentation

Table 1: Binding Affinity of Arylomycin Analogs for Bacterial SPase

CompoundBacterial SPaseK_D (nM)IC_50 (nM)Reference(s)
Arylomycin A-C_16E. coli (wild-type)979 ± 6970[7]
Arylomycin A-C_16E. coli (P84S mutant)[7]
Arylomycin A-C_16S. aureus (wild-type)1283 ± 2781800[7][12]
Arylomycin A-C_16S. aureus (P29S mutant)130 ± 53[7]
Glycyl aldehyde analogE. coli~14[12]
Glycyl aldehyde analogS. aureus~45[12]

Table 2: Antibacterial Activity (MIC) of Arylomycin Analogs

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Arylomycin A-C_16S. epidermidis (wild-type)0.25[10]
Arylomycin A-C_16S. aureus (wild-type)>128[10]
Arylomycin A-C_16S. aureus (P29S mutant)0.5[10]
Arylomycin A-C_16E. coli (wild-type)>128[10]
Arylomycin A-C_16E. coli (P84L mutant)4[10]
G0775E. coli (MDR clinical isolate)≤0.25[19]
G0775K. pneumoniae (MDR clinical isolate)≤0.25[19]
G0775A. baumannii (MDR clinical isolate)≤4[19]
G0775P. aeruginosa (MDR clinical isolate)≤16[19]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Lipopeptide Precursor for Arylomycin Analogs

This protocol describes the general steps for synthesizing a linear lipopeptide using Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin). Load the first Fmoc-protected amino acid onto the resin.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid along with a coupling reagent (e.g., HCTU) and a base (e.g., DIEA) in DMF. Allow the reaction to proceed until completion, which can be monitored by a ninhydrin (B49086) test.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Lipid Tail Coupling: Couple the desired fatty acid (e.g., palmitic acid) to the N-terminus of the peptide chain using a suitable coupling reagent.[11]

  • Cleavage from Resin: Once the synthesis is complete, cleave the lipopeptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact for subsequent solution-phase macrocyclization.[11]

  • Purification: Purify the crude linear lipopeptide using reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified product by mass spectrometry.

Protocol 2: Determination of Binding Affinity by Steady-State Fluorescence Spectroscopy

This protocol is based on the principle that the intrinsic fluorescence of Arylomycin changes upon binding to SPase.

  • Reagents and Buffers:

    • Purified recombinant SPase (wild-type or mutant).

    • Arylomycin analog stock solution in a suitable solvent (e.g., DMSO).

    • Binding buffer (e.g., phosphate-buffered saline with a non-ionic detergent to maintain SPase solubility).

  • Instrument Setup:

    • Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for the Arylomycin analog (e.g., λ_ex = 320 nm).[7]

  • Titration Experiment:

    • Prepare a series of solutions with a constant concentration of the Arylomycin analog and increasing concentrations of SPase in the binding buffer.

    • Equilibrate the samples for a predetermined amount of time to ensure the binding reaction has reached equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the SPase concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K_D).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general guidelines for broth microdilution assays.[6][7][10]

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold serial dilutions of the Arylomycin analog in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Arylomycin_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Arylomycin This compound SPase Type I Signal Peptidase (SPase) on bacterial membrane Arylomycin->SPase Inhibits MatureProtein Mature Protein SPase->MatureProtein Cleaves signal peptide Preprotein Pre-protein with signal peptide Preprotein->SPase Substrate Secretion Protein Secretion MatureProtein->Secretion CellDeath Bacterial Cell Death Secretion->CellDeath Disruption leads to

Caption: Mechanism of action of this compound.

Arylomycin_Refinement_Workflow Start Start: this compound Scaffold SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Synthesis of Analogs (e.g., SPPS, Macrocyclization) SAR->Synthesis BindingAssay Binding Affinity Assay (e.g., Fluorescence, ITC) Synthesis->BindingAssay MIC_Assay Antibacterial Activity Assay (MIC determination) Synthesis->MIC_Assay Lead_Optimization Lead Optimization BindingAssay->Lead_Optimization MIC_Assay->Lead_Optimization Lead_Optimization->SAR Iterative Refinement Preclinical Preclinical Development Lead_Optimization->Preclinical Candidate Selection

Caption: General workflow for this compound structural refinement.

Troubleshooting_Macrocyclization Start Low Yield in Macrocyclization Check_Oligomers High MW oligomers observed? Start->Check_Oligomers Low_Concentration Decrease concentration (0.1-1 mM) Use syringe pump for slow addition Check_Oligomers->Low_Concentration Yes Check_Conformation Linear precursor unreacted? Check_Oligomers->Check_Conformation No Improve_Conformation Introduce turn-inducing residues (Pro, D-AAs) Screen solvents and coupling reagents Check_Conformation->Improve_Conformation Yes Check_Side_Reactions Unexpected byproducts? Check_Conformation->Check_Side_Reactions No Optimize_Reagents Use additives (HOAt, HOBt) Choose less epimerization-prone reagents Check_Side_Reactions->Optimize_Reagents Yes

Caption: Troubleshooting decision tree for peptide macrocyclization.

References

Technical Support Center: Arylomycin Antibiotic Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of Arylomycin antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Arylomycin antibiotics?

A1: Arylomycin antibiotics function by inhibiting bacterial type I signal peptidase (SPase).[1][2][3] SPase is an essential enzyme responsible for cleaving signal peptides from proteins that are being transported across the cell membrane.[4] Inhibition of SPase disrupts protein secretion, leading to an accumulation of unprocessed proteins in the membrane, which is ultimately lethal to the bacterium.[4][5] This is a novel mechanism of action, as no currently approved antibiotics target SPase.[1][3]

Q2: Why were Arylomycins initially considered to have a narrow spectrum of activity?

A2: The initial characterization of Arylomycins suggested a narrow spectrum, with activity primarily against a few Gram-positive bacteria like Streptococcus pneumoniae.[2][6] This was a significant challenge that led to the class being initially dismissed for therapeutic development.[6][7] However, further research revealed that their spectrum is much broader and was being masked by naturally occurring resistance in many common pathogens.[6][8]

Q3: What are the primary mechanisms of resistance to Arylomycin antibiotics?

A3: There are two main mechanisms of resistance:

  • Target-based resistance: Many bacteria, including important pathogens like Staphylococcus aureus and Escherichia coli, possess a proline residue at a key position in their SPase enzyme.[6][9] This proline residue interferes with the binding of the Arylomycin, conferring natural resistance.[6][7] Bacteria that are naturally sensitive, like Staphylococcus epidermidis, typically have a different amino acid at this position and can evolve resistance by mutating it to proline.[6]

  • Upregulation of an alternative pathway: In S. aureus, a resistance mechanism has been identified that involves the activation of a previously uncharacterized set of genes known as the ayr operon.[4][10][11] When SPase is inhibited by an Arylomycin, the protein AyrR can switch on the production of other proteins, AyrA and AyrBC, which can then take over the function of cleaving signal peptides, allowing the bacteria to survive.[4][10]

Q4: How has the challenge of Gram-negative bacterial penetration been addressed?

A4: The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. For Arylomycins, overcoming this has been a key focus of chemical optimization. Structure-aided design has been used to create derivatives, such as G0775, with improved ability to permeate this outer membrane.[12][13] Modifications include shortening the aliphatic tail and adding positively charged groups to the macrocycle, which is thought to facilitate a self-promoted uptake mechanism that is not dependent on porins.[7][12][14]

Q5: What is G0775 and why is it significant?

A5: G0775 is a synthetic, optimized Arylomycin analog that has demonstrated potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, E. coli, and Klebsiella pneumoniae.[12][15][16] Its development is significant because no new class of antibiotics specifically for Gram-negative pathogens has been approved in over 50 years.[12][15] G0775 was designed to have a higher affinity for the Gram-negative SPase and to better penetrate the outer membrane.[12] It also utilizes an "electrophilic warhead" to form a covalent bond with the SPase, leading to very tight binding.[12][14]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentrations (MICs) observed against target pathogens.

  • Possible Cause 1: Natural Resistance. The target organism may naturally possess the proline mutation in its SPase enzyme.

    • Troubleshooting Step: Sequence the gene encoding SPase (e.g., lepB in E. coli, spsB in S. aureus) to check for the presence of the resistance-conferring proline residue.[6]

    • Recommendation: If the proline is present, consider using genetically sensitized strains where this residue has been mutated (e.g., to a serine or leucine) for initial compound screening and mechanism-of-action studies.[5][17] For therapeutic development, focus on Arylomycin derivatives specifically designed to overcome this resistance, which may involve modifications to the lipopeptide tail to reduce reliance on interactions with this variable region of the enzyme.[9][18]

  • Possible Cause 2: Poor Compound Penetration (especially in Gram-negatives). The Arylomycin analog may not be efficiently crossing the outer membrane of Gram-negative bacteria.

    • Troubleshooting Step: Test the compound against permeabilized strains of the target organism (e.g., strains with mutations in the lipopolysaccharide (LPS) transport system like lptD). A significant drop in MIC would indicate a penetration issue.[7]

    • Recommendation: Synthesize and test analogs with modifications known to improve uptake, such as shortening the lipid tail or introducing positive charges (e.g., ethylamine (B1201723) groups).[7][12]

  • Possible Cause 3: Efflux Pump Activity. While some studies suggest that major efflux pumps like AcrAB-TolC do not significantly affect the potency of optimized analogs like G0775, this can vary depending on the specific compound and bacterial strain.[12]

    • Troubleshooting Step: Determine the MIC of your compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI). A significant decrease in the MIC with the EPI suggests efflux is a contributing factor.

    • Recommendation: Co-administration with an EPI could be a strategy, though developing EPIs is challenging. Alternatively, further structural modification of the Arylomycin to evade efflux pump recognition may be necessary.

Problem 2: Rapid development of resistance in vitro.

  • Possible Cause 1: Target Mutation. Bacteria, especially those that are initially sensitive, can quickly acquire resistance through point mutations in the SPase gene.

    • Troubleshooting Step: Isolate resistant colonies that emerge during susceptibility testing. Sequence the SPase gene from these colonies and compare it to the wild-type sequence to identify mutations.[6]

    • Recommendation: Characterize the frequency of resistance development. Optimized analogs like G0775 have shown a minimal frequency of resistance.[14] Consider combination therapies to reduce the likelihood of resistance emerging. For instance, Arylomycins have shown synergistic activity with aminoglycosides.[1][5]

  • Possible Cause 2: Upregulation of the ayr Operon (in S. aureus). High-level resistance in S. aureus can be conferred by mutations in the ayrR repressor gene, leading to constitutive expression of the bypass pathway.[11]

    • Troubleshooting Step: Use RT-qPCR to measure the expression levels of ayrA and ayrB in the resistant isolates compared to the wild-type. A significant increase in expression would point to this mechanism.

    • Recommendation: Explore combination therapies. It has been shown that combining an Arylomycin with an inhibitor of lipoprotein processing can overcome this type of resistance.[11]

Data Presentation

Table 1: In Vitro Activity (MIC, µg/mL) of Arylomycin Derivatives Against Key Bacterial Strains

CompoundS. epidermidis (Sensitive)S. aureus (Resistant, WT)S. aureus (Sensitized, P29S)E. coli (Resistant, WT)E. coli (Sensitized, P84L)Reference
Arylomycin A-C₁₆ 0.25>1284>12816[7][17]
Arylomycin B-C₁₆ Potent>128Active>128Active[19]
Arylomycin C-C₁₆ Active>128Active>128Active[20]

Table 2: In Vitro Activity (MIC, µg/mL) of Optimized Analog G0775 Against MDR Clinical Isolates

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
E. coli 49≤0.25≤0.25[15]
K. pneumoniae 49≤0.25≤0.25[15]
A. baumannii 16N/A≤4[15]
P. aeruginosa 12N/A≤16[15]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. "N/A" indicates data not provided in the cited source.

Experimental Protocols

1. Minimal Inhibitory Concentration (MIC) Determination

This protocol is a standard broth microdilution method used to determine the antibacterial activity of Arylomycin derivatives.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth, e.g., Todd Hewitt for Streptococci)[19][21]

    • Bacterial strains

    • Arylomycin compound stock solution (typically in DMSO)

  • Procedure:

    • Prepare a bacterial inoculum by suspending colonies from a fresh agar (B569324) plate into the broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[19]

    • Prepare serial twofold dilutions of the Arylomycin compound in the broth directly in the 96-well plate.

    • Inoculate each well (containing 100 µL of the diluted compound) with 5 µL of the adjusted bacterial suspension.[19]

    • Include a positive control (no drug) and a negative control (no bacteria) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.[5]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

2. Synthesis of Arylomycin Core Macrocycle (Simplified Overview)

The synthesis of the Arylomycin macrocyclic core is a complex, multi-step process. Recent advances have streamlined this process. The following is a simplified logical overview of a key strategy.

  • Logic: The core is a tripeptide macrocycle. A key challenge is the formation of the biaryl bond. Modern synthetic routes utilize a C-H functionalization or Suzuki-Miyaura coupling logic for this critical macrocyclization step.[17][18]

  • Key Steps Overview:

    • Peptide Assembly: A linear tripeptide precursor is assembled using solution-phase peptide coupling methods. The precursor contains the necessary components for cyclization, such as an o-iodinated hydroxyphenylglycine and a tyrosine boronic ester for a Suzuki-Miyaura reaction.[17]

    • Macrocyclization: The linear precursor undergoes an intramolecular coupling reaction (e.g., Suzuki-Miyaura coupling catalyzed by a palladium complex) to form the macrocycle.[17]

    • Lipopeptide Tail Coupling: Once the macrocyclic core is formed, the N-terminal lipopeptide tail, which has been synthesized separately, is coupled to the macrocycle.[17]

    • Deprotection: In the final step, all protecting groups used during the synthesis are removed to yield the final Arylomycin analog.[17]

Visualizations

Arylomycin_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane cluster_outside Periplasm / Extracellular Space SPase Signal Peptidase (SPase) MatureProtein Mature Protein (Secreted) SPase->MatureProtein Cleaves Signal Peptide Preprotein Precursor Protein (with Signal Peptide) Preprotein->SPase Binds to active site Arylomycin Arylomycin Arylomycin->SPase Inhibits

Caption: Arylomycin inhibits SPase, blocking protein secretion.

Arylomycin_Development_Workflow A Initial Discovery: Natural Arylomycins B Challenge 1: Narrow Spectrum Observed A->B C Investigation: Resistance Mechanism B->C D Finding 1: SPase Proline Mutation Confers Resistance C->D E Challenge 2: Poor Gram-Negative Penetration C->E F Strategy: Structure-Aided Chemical Optimization D->F Overcome Resistance E->F G Finding 2: Shorter Tail & +Charge Improves Uptake F->G H Optimized Analog (e.g., G0775) F->H G->H I Outcome: Potent, Broad-Spectrum Activity vs. MDR Pathogens H->I

Caption: Overcoming key challenges in Arylomycin development.

References

Validation & Comparative

A Comparative Analysis of Arylomycin A1 and its Synthetic Analog, G0775, as Inhibitors of Bacterial Type I Signal Peptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. The arylomycins, a class of natural lipopeptides, represent a promising avenue of research due to their inhibition of bacterial type I signal peptidase (SPase), an essential and previously unexploited target.[1][2] This guide provides a detailed comparison of the natural product Arylomycin A1 and its potent synthetic analog, G0775, highlighting their respective activities, mechanisms of action, and the structural modifications that transformed a primarily Gram-positive agent into a broad-spectrum antibiotic.

Mechanism of Action: Targeting Bacterial Protein Secretion

Both this compound and G0775 exert their antibacterial effects by inhibiting the bacterial type I signal peptidase (SPase), also known as leader peptidase (LepB).[3][4] SPase is a crucial enzyme in the general secretory (Sec) pathway, responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[1][5] This cleavage event is essential for the proper localization and function of a multitude of proteins destined for the periplasm, outer membrane, or the extracellular environment in Gram-negative bacteria, and for secreted proteins in Gram-positive bacteria.[1][5]

By inhibiting SPase, arylomycins cause an accumulation of unprocessed pre-proteins in the cytoplasmic membrane, leading to a disruption of cellular processes and ultimately, bacterial cell death.[6][7] The activity of arylomycins is therefore a direct result of insufficient protein flux through the secretion pathway.[6]

G0775, the synthetic analog, was developed through structure-aided design to enhance its binding affinity to SPase, particularly in Gram-negative bacteria.[3] Key modifications included shortening the aliphatic tail to improve permeation across the Gram-negative outer membrane and the addition of a 2-aminoacetonitrile "warhead".[3][8] This warhead forms a covalent bond with the catalytic lysine (B10760008) residue (Lys146) of LepB, resulting in extremely tight and irreversible inhibition.[3][8]

Comparative In Vitro Activity

This compound and its close relative Arylomycin A-C16 initially demonstrated a limited spectrum of activity, primarily against Gram-positive bacteria.[2][4] In contrast, G0775 was specifically engineered to overcome the intrinsic resistance of Gram-negative bacteria and exhibits potent, broad-spectrum activity against a range of multidrug-resistant (MDR) pathogens.[3][4]

Below is a summary of the Minimum Inhibitory Concentrations (MICs) for both compounds against various bacterial strains.

CompoundOrganismStrain TypeMIC (µg/mL)
Arylomycin A-C16 Staphylococcus epidermidis0.25 - 1.0
Staphylococcus aureus>64 (most strains)
Streptococcus pneumoniaeSensitive
Rhodococcus opacusSensitive
Brevibacillus brevisSensitive
G0775 Escherichia coliATCC0.25
Klebsiella pneumoniaeMDR≤0.25 (90% of isolates)
Acinetobacter baumanniiMDR≤4 (90% of isolates)
Pseudomonas aeruginosaMDR≤16 (90% of isolates)
Staphylococcus aureus0.06
Staphylococcus epidermidis0.25

Note: Data for Arylomycin A-C16 is often used as a reference for the natural arylomycin activity. The MIC values can vary between different studies and specific strains.

The significantly improved activity of G0775 against Gram-negative bacteria is a direct result of the chemical modifications that enhance its ability to penetrate the outer membrane and its increased affinity for the SPase target.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of this compound and G0775

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds (this compound and G0775) in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Signal Peptidase I (SPase I) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This in vitro assay measures the enzymatic activity of SPase I and the inhibitory potential of compounds like this compound and G0775.

Materials:

  • Purified bacterial SPase I (e.g., E. coli LepB)

  • FRET-labeled peptide substrate (e.g., a synthetic peptide mimicking a SPase cleavage site with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.05% Triton X-100)

  • Stock solutions of this compound and G0775

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors (this compound and G0775) in the assay buffer.

  • In a microplate, add the purified SPase I enzyme to each well containing the different concentrations of the inhibitors.

  • Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. As SPase I cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • The rate of the reaction (initial velocity) is calculated from the linear phase of the fluorescence increase.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the reaction rates against the inhibitor concentrations. For competitive inhibitors, the Ki value can be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

The following diagrams illustrate the bacterial protein secretion pathway and the point of inhibition by this compound and G0775, as well as a simplified experimental workflow for MIC determination.

Signal_Peptidase_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Ribosome Ribosome Preprotein Pre-protein (with Signal Peptide) Ribosome->Preprotein Translation SecA SecA ATPase Preprotein->SecA SecYEG SecYEG Translocon SecA->SecYEG Translocation SPase Signal Peptidase (SPase/LepB) SecYEG->SPase Pre-protein processing MatureProtein Mature Protein SPase->MatureProtein Cleavage Arylomycin This compound / G0775 Arylomycin->SPase Inhibition

Caption: Inhibition of bacterial signal peptidase by this compound and G0775.

MIC_Workflow A Prepare serial dilutions of This compound / G0775 in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The journey from the natural product this compound to the synthetic analog G0775 exemplifies the power of medicinal chemistry and structure-based drug design in overcoming the limitations of natural antibiotics. While this compound laid the groundwork by identifying a novel and essential bacterial target, its limited spectrum hindered its clinical potential. The targeted modifications incorporated into G0775 have resulted in a potent, broad-spectrum antibiotic with activity against some of the most challenging Gram-negative pathogens. This comparative analysis underscores the potential of the arylomycin scaffold for the development of new therapies to combat the growing threat of multidrug-resistant bacterial infections. Further research into this class of compounds is warranted to fully explore their therapeutic utility.

References

Comparative Analysis of Arylomycin A1 Against Resistant and Sensitive E. coli Strains

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibiotic targets. The arylomycins are a class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme not targeted by any currently approved antibiotics.[1][2][3] This guide provides a comparative analysis of Arylomycin A1's efficacy against wild-type Escherichia coli, which exhibits natural resistance, and genetically sensitized E. coli strains. We present quantitative data on antibiotic susceptibility, detail the underlying molecular mechanisms of resistance, and provide standardized experimental protocols for researchers.

Mechanism of Action: Inhibition of Signal Peptidase

This compound targets the bacterial type I signal peptidase (SPase), an essential enzyme responsible for the final step in the general secretory (Sec) pathway.[4] In E. coli, this enzyme is known as LepB. SPase functions by cleaving N-terminal signal peptides from preproteins after they are translocated across the cytoplasmic membrane. This cleavage releases the mature proteins into the periplasm.

This compound inhibits SPase, leading to a build-up of unprocessed preproteins in the cytoplasmic membrane. This accumulation disrupts membrane integrity, ultimately resulting in bacterial cell death.[4][5] The bactericidal activity of arylomycins against sensitive E. coli is observed during the exponential growth phase, with a significant 10- to 100-fold reduction in viability within the first four hours of exposure.[1][3]

cluster_0 Cytoplasm cluster_1 Periplasm cluster_2 Cytoplasmic Membrane Preprotein Preprotein (with Signal Peptide) SecYEG SecYEG Translocon Preprotein->SecYEG Translocation LepB SPase (LepB) SecYEG->LepB Processing MatureProtein Mature Protein LepB->MatureProtein Cleavage Accumulation Preprotein Accumulation LepB->Accumulation Blocked Arylomycin This compound Arylomycin->LepB Inhibition Death Loss of Membrane Integrity & Cell Death Accumulation->Death cluster_Resistant Resistant E. coli (Wild-Type) cluster_Sensitive Sensitive E. coli (Mutant) LepB_R LepB Enzyme (Proline at position 84) Binding_R Low Binding Affinity LepB_R->Binding_R Phenotype_R Resistance (High MIC) Binding_R->Phenotype_R LepB_S LepB Enzyme (e.g., Leucine at position 84) Binding_S High Binding Affinity LepB_S->Binding_S Phenotype_S Sensitivity (Low MIC) Binding_S->Phenotype_S Arylomycin This compound Arylomycin->LepB_R interacts with Arylomycin->LepB_S interacts with A 1. Prepare Inoculum (E. coli in MHB, 0.5 McFarland) C 3. Inoculate Plate (Add bacteria to wells, final ~5x10^5 CFU/mL) A->C B 2. Prepare Antibiotic Dilutions (2-fold serial dilution in 96-well plate) B->C D 4. Incubate (37°C for 18-24 hours) C->D E 5. Read Results (Visually inspect for turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

References

Lack of Cross-Resistance Between Arylomycin A1 and Other Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Arylomycin A1 and its derivatives exhibit a low potential for cross-resistance with currently marketed antibiotics, a characteristic attributed to their novel mechanism of action targeting bacterial type I signal peptidase (SPase). This guide provides a comprehensive comparison of the activity of arylomycins against antibiotic-susceptible and -resistant bacteria, supported by experimental data and detailed methodologies.

Arylomycins represent a promising class of antibiotics due to their unique cellular target, the essential bacterial enzyme SPase, which is not inhibited by any other clinically approved antibiotic.[1] This fundamental difference in the mechanism of action is the primary reason for the observed lack of cross-resistance with other antibiotic classes that target distinct cellular pathways such as cell wall synthesis, protein synthesis, or DNA replication. Resistance to arylomycins is primarily associated with specific mutations in the gene encoding SPase.[2]

Comparative Analysis of Antibiotic Activity

The in vitro activity of arylomycins has been evaluated against a range of bacterial pathogens, including strains with well-characterized resistance to other antibiotics. The data, summarized in the tables below, demonstrate that arylomycins retain potent activity against many multidrug-resistant (MDR) bacteria.

Activity Against Gram-Positive Pathogens

Studies have demonstrated the efficacy of arylomycins against methicillin-resistant Staphylococcus aureus (MRSA). A study evaluating Arylomycin A-C16 and a more potent analog, M131, against a panel of 117 S. aureus isolates, including MRSA, found no correlation between arylomycin susceptibility and resistance to other antibiotics.[3] Significantly, S. aureus mutants selected for resistance to Arylomycin M131 showed no change in susceptibility to a panel of antibiotics including oxacillin, vancomycin, daptomycin, gentamicin, and ciprofloxacin, providing direct evidence against the development of cross-resistance.[3]

AntibioticOrganismResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Arylomycin A-C16S. aureus (n=117)MSSA & MRSA16>128[3]
Arylomycin M131S. aureus (n=32)MSSA & MRSA24[3]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

While initial findings suggested that some Streptococcus pneumoniae strains are sensitive to arylomycins, specific data on penicillin-resistant isolates is limited.[1][2] Similarly, while some enterococci like Enterococcus faecalis exhibit natural resistance to arylomycins due to the presence of a specific proline residue in their SPase, comprehensive studies on the susceptibility of vancomycin-resistant enterococci (VRE) clinical isolates are not yet widely available.[2]

Activity Against Gram-Negative Pathogens

Natural arylomycins generally exhibit weak activity against Gram-negative bacteria. However, optimized synthetic derivatives, such as G0775, have demonstrated potent and broad-spectrum activity against a variety of MDR Gram-negative pathogens.[4][5][6] This activity is retained against strains resistant to other antibiotic classes, further highlighting the lack of cross-resistance.

AntibioticOrganismResistance PhenotypeMIC Range (µg/mL)MIC90 (µg/mL)Reference
G0775E. coli (n=49)MDR≤0.25≤0.25[4]
G0775K. pneumoniae (n=49)MDR≤0.25≤0.25[4]
G0775A. baumannii (n=16)MDR≤4≤4[4]
G0775P. aeruginosa (n=12)MDR≤16≤16[4]

MDR (Multidrug-Resistant) phenotype indicates resistance to multiple classes of antibiotics.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and other comparator antibiotics

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the 96-well microtiter plates. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated medium) are included on each plate.

  • Inoculation: Each well containing the diluted antibiotics is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the unique mechanism of action of this compound and a typical workflow for a cross-resistance study.

G cluster_membrane Bacterial Cell Membrane SPase Signal Peptidase (SPase) MatureProtein Mature Secreted Protein SPase->MatureProtein Cleavage of Signal Peptide Preprotein Pre-protein with Signal Peptide Preprotein->SPase Binding Arylomycin This compound Arylomycin->SPase Inhibition

Figure 1. Mechanism of Action of this compound.

G start Start: Select Antibiotic-Resistant and Susceptible Bacterial Strains mic_arylomycin Determine MIC of this compound for all strains start->mic_arylomycin mic_comparator Determine MIC of Comparator Antibiotics for all strains start->mic_comparator analyze Analyze and Compare MICs mic_arylomycin->analyze mic_comparator->analyze conclusion Conclusion: Assess for Cross-Resistance (Significant change in Arylomycin MIC for resistant vs. susceptible strains) analyze->conclusion

References

Validating the Inhibitory Effect of Arylomycin A1 on Different SPase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Arylomycin A1, a potent natural product antibiotic, against various isoforms of bacterial type I signal peptidase (SPase). This compound targets SPase, an essential enzyme in the bacterial protein secretion pathway, making it a compelling target for novel antibacterial agents. This document summarizes key experimental data, details the methodologies for validating inhibitory activity, and presents visual workflows to facilitate understanding and replication of these critical experiments.

Comparative Inhibitory Activity of Arylomycins

The efficacy of this compound and its analogs is significantly influenced by the specific amino acid composition of the target SPase isoform. Natural resistance in many pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, has been attributed to a single amino acid substitution, typically a proline residue, in the substrate-binding pocket of SPase.[1][2] This variation in susceptibility highlights the importance of characterizing the inhibitory profile of this compound against a range of SPase isoforms.

In Vitro Binding Affinity of Arylomycin C16 to S. aureus SPase Isoforms

Biochemical assays measuring the dissociation constant (KD) provide a direct measure of the binding affinity between an inhibitor and its target enzyme. The following table summarizes the KD values for Arylomycin C16, a close analog of this compound, against both a sensitive (Serine-variant) and a resistant (Proline-variant) isoform of SPase from Staphylococcus aureus. The lower KD value for the sensitive isoform indicates a much tighter binding affinity.[1]

SPase Isoform (S. aureus)Key Amino Acid ResidueDissociation Constant (KD) in nM
SensitiveSerine130 ± 53
ResistantProline1283 ± 278
Minimum Inhibitory Concentrations (MICs) of Arylomycin C16 against Various Bacterial Strains

The in vitro binding affinity translates to whole-cell antibacterial activity, as demonstrated by Minimum Inhibitory Concentration (MIC) values. The table below presents the MICs of Arylomycin C16 against a panel of bacterial strains harboring different SPase isoforms. Strains with SPase isoforms lacking the resistance-conferring proline residue generally exhibit significantly lower MICs, indicating greater susceptibility to the antibiotic.

Bacterial StrainSPase Isoform (Key Residue)MIC (µg/mL)
Staphylococcus epidermidisSensitive (Serine)0.25
Staphylococcus aureus (mutant)Sensitive (Serine)2
Escherichia coli (mutant)Sensitive (Leucine)4
Pseudomonas aeruginosa (mutant)Sensitive (Leucine)8
Staphylococcus aureus (wild-type)Resistant (Proline)>128
Escherichia coli (wild-type)Resistant (Proline)>128
Pseudomonas aeruginosa (wild-type)Resistant (Proline)>128

Experimental Protocols

Determination of Dissociation Constant (KD) by Fluorescence Binding Assay

This protocol outlines a fluorescence-based binding assay to determine the KD of this compound for different SPase isoforms. The intrinsic fluorescence of arylomycins increases upon binding to SPase, providing a method to monitor the interaction.[3]

Materials:

  • Purified SPase isoforms (solubilized in detergent-containing buffer)

  • This compound stock solution (in DMSO)

  • Binding Buffer: 100 mM NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% n-octyl-β-glucopyranoside. For S. aureus SPase, supplement with 10% glycerol.[3]

  • Fluorometer and fluorescence microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the Binding Buffer.

    • Dilute the purified SPase isoform to a fixed concentration in the Binding Buffer.

  • Assay Setup:

    • In a fluorescence microplate, add a fixed volume of the diluted SPase isoform to each well.

    • To each well, add an equal volume of the corresponding this compound dilution. Include a control with buffer only.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength (λex) of 320 nm and an emission wavelength (λem) of 410 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence (buffer only) from all readings.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a one-site binding equation to determine the KD value.

Visualizing the Workflow and Mechanism

To further clarify the concepts and procedures discussed, the following diagrams illustrate the mechanism of SPase inhibition and the experimental workflow for its validation.

SPase_Inhibition_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Preprotein Preprotein with Signal Peptide SPase Type I Signal Peptidase (SPase) Preprotein->SPase Binding MatureProtein Mature Protein SPase->MatureProtein Cleavage of Signal Peptide Arylomycin This compound Arylomycin->SPase Inhibitory Binding

Mechanism of SPase Inhibition by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Purified SPase Isoforms - this compound Dilutions - Binding Buffer start->prep_reagents assay_setup Set up Assay Plate: - Add SPase to wells - Add this compound dilutions prep_reagents->assay_setup incubation Incubate at RT for 30 minutes assay_setup->incubation measurement Measure Fluorescence (λex=320nm, λem=410nm) incubation->measurement analysis Data Analysis: - Background subtraction - Plot Fluorescence vs. [this compound] - Determine KD measurement->analysis end End analysis->end

References

The Evolution of Arylomycins: A Structure-Activity Relationship Guide to Overcoming Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Arylomycin A1 derivatives have emerged as a promising class of antibiotics targeting a novel bacterial enzyme, the type I signal peptidase (SPase). Initial discovery revealed potent activity, but a narrow spectrum and the rapid emergence of resistance hampered their clinical development. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of this compound derivatives, detailing the journey of chemical modifications that have transformed these molecules into broad-spectrum antibacterial agents.

The antibacterial activity of arylomycins stems from their ability to inhibit SPase, an essential enzyme in the bacterial protein secretion pathway.[1][2] Inhibition of SPase leads to the accumulation of unprocessed pre-proteins in the cell membrane, ultimately causing cell death.[3] However, the efficacy of early arylomycins was limited by a single amino acid, a proline residue, in the SPase of many clinically relevant bacteria, which conferred natural resistance.[4] This finding ignited extensive medicinal chemistry efforts to modify the arylomycin scaffold to overcome this resistance and enhance its antibacterial spectrum.

Comparative Analysis of this compound Derivatives

The antibacterial potency of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of key this compound derivatives against a panel of Gram-positive and Gram-negative bacteria.

Modifications of the Lipopeptide Tail

The N-terminal lipopeptide tail of the arylomycins plays a crucial role in their interaction with the bacterial cell membrane and the SPase active site. SAR studies have shown that both the length and the nature of this lipid tail significantly influence antibacterial activity.

CompoundModificationS. aureus (WT) MIC (µg/mL)S. aureus (mutant) MIC (µg/mL)E. coli (WT) MIC (µg/mL)E. coli (mutant) MIC (µg/mL)
Arylomycin A-C16C16 saturated fatty acid>1282>1284
Derivative with C8 tailC8 saturated fatty acid>128>128>128>128
Derivative with C12 tailC12 saturated fatty acid>12816>12816
Phenyl-modified derivativePhenyl-containing tail324>1288

WT: Wild-type strain; mutant: Strain with a mutated SPase rendering it sensitive to arylomycins. Data compiled from multiple sources, including[4][5].

The data clearly indicates that a certain length of the lipid tail is required for activity, with the C16 chain of the natural product being optimal among saturated fatty acids.[4] Interestingly, the introduction of a phenyl group in the tail led to a derivative that, while still more active against the mutant strain, showed some activity against wild-type S. aureus, suggesting that modifications to the lipopeptide tail could be a key strategy to overcome natural resistance.[4]

Modifications of the Macrocycle and C-terminus

The macrocyclic core of the arylomycins is essential for binding to SPase.[6] However, modifications to this region, as well as the C-terminus, have proven to be pivotal in broadening the antibacterial spectrum, particularly against Gram-negative bacteria. The development of G0775, a highly optimized derivative, exemplifies the success of this strategy.

CompoundKey ModificationsS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)A. baumannii MIC (µg/mL)K. pneumoniae MIC (µg/mL)
This compound (Natural Product)-HighHighHighHighHigh
G0775 Shortened lipid tail, ethylamine (B1201723) substitutions on the macrocycle, and a C-terminal aminoacetonitrile (B1212223) "warhead"0.06≤0.25≤16≤4≤0.25

Data for G0775 compiled from multiple sources, including[7][8].

The remarkable potency of G0775 against a wide range of Gram-negative pathogens, including multidrug-resistant strains, is a direct result of a combination of strategic modifications.[7][8] The addition of positively charged ethylamine groups is thought to enhance penetration across the negatively charged outer membrane of Gram-negative bacteria.[9] Most significantly, the incorporation of an aminoacetonitrile "electrophilic warhead" at the C-terminus allows for the formation of a covalent bond with the catalytic lysine (B10760008) residue of SPase, leading to irreversible inhibition and potent bactericidal activity.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.

Procedure:

  • Preparation of Antibiotic Solutions: A stock solution of the arylomycin derivative is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in Mueller-Hinton Broth (MHB) in the wells of a 96-well plate.

  • Preparation of Bacterial Inoculum: Bacterial colonies from a fresh agar (B569324) plate are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.

Visualizing the Path to Potency

The following diagrams, generated using the DOT language, illustrate key aspects of the SAR of this compound derivatives.

SAR_Workflow A This compound (Narrow Spectrum) B Identify Target (SPase) & Resistance Mechanism A->B Biological Characterization C Chemical Synthesis of Derivatives B->C Rational Design D SAR Studies (MIC Testing) C->D Biological Evaluation D->C Iterative Optimization E Optimized Lead (e.g., G0775) D->E Identify Potent Analogs F Broad-Spectrum Activity E->F Desired Outcome Arylomycin_Modifications arylomycin Arylomycin Scaffold Lipopeptide Tail Macrocycle C-terminus mod1 Varying Length (e.g., C8, C12, C16) Phenyl Substitution arylomycin:f1->mod1 mod2 Ethylamine Substitution arylomycin:f2->mod2 mod3 Aminoacetonitrile 'Warhead' arylomycin:f3->mod3 Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_membrane Cytoplasmic Membrane SPase Signal Peptidase (SPase) Mature_Protein Mature Protein (Secreted) SPase->Mature_Protein Cleavage Accumulation Accumulation of Unprocessed Pre-proteins SPase->Accumulation Preprotein Pre-protein with Signal Peptide Preprotein->SPase Processing Arylomycin Arylomycin Derivative Arylomycin->SPase Inhibition Cell_Death Cell Death Accumulation->Cell_Death

References

In Vivo Efficacy of Optimized Arylomycins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of optimized arylomycins, supported by experimental data from animal models. The data underscores the potential of these compounds in combating multidrug-resistant bacterial infections.

Arylomycins are a class of antibiotics that inhibit the bacterial type I signal peptidase (SPase), an essential enzyme for bacterial viability.[1] Optimization of the natural arylomycin scaffold has led to the development of compounds with potent activity against a range of pathogenic bacteria, including difficult-to-treat Gram-negative organisms.[2] This guide focuses on the in vivo performance of two key optimized arylomycins: G0775 and 162 (the free amine of 138f).

Performance Comparison in Animal Models

The in vivo efficacy of optimized arylomycins has been evaluated in several key animal models of bacterial infection. The following tables summarize the quantitative data from these studies, comparing the performance of G0775 and 162 to a comparator, G0775, respectively.

Compound Animal Model Bacterial Strain Dosage Efficacy Endpoint Result
G0775Neutropenic ThighE. coli25 mg/kg, s.c., twiceBacterial Load Reduction (log10 CFU/thigh)~2.5 log reduction vs. vehicle[2]
G0775Neutropenic ThighK. pneumoniae50 mg/kg, s.c., twiceBacterial Load Reduction (log10 CFU/thigh)~3.0 log reduction vs. vehicle[2]
G0775Neutropenic ThighP. aeruginosa50 mg/kg, s.c., twiceBacterial Load Reduction (log10 CFU/thigh)~1.5 log reduction vs. vehicle[2]
G0775Neutropenic ThighA. baumannii50 mg/kg, s.c., twiceBacterial Load Reduction (log10 CFU/thigh)~2.0 log reduction vs. vehicle[2]
G0775Lung InfectionMDR K. pneumoniae2 mg/kgBacteriostatic EffectAchieved bacteriostasis[1]
G0775Lung InfectionMDR K. pneumoniae20 mg/kgBactericidal EffectAchieved bactericidal activity[1]
G0775PeritonitisK. pneumoniae ATCC 438165 mg/kg, s.c., twiceSurvival100% survival at 84 hours[1][2]
CiprofloxacinPeritonitisK. pneumoniae ATCC 4381680 mg/kgSurvivalLower survival compared to G0775[1]

Table 1: In Vivo Efficacy of G0775 in Various Animal Models. s.c. = subcutaneous.

Compound Animal Model Bacterial Strain Efficacy Endpoint Result
162Neutropenic ThighMultidrug-resistant P. aeruginosaBacterial Load Reduction (log10 CFU/thigh)3.5-log decrease[3]
G0775Neutropenic ThighMultidrug-resistant P. aeruginosaBacterial Load Reduction (log10 CFU/thigh)1.1-log decrease[3]

Table 2: Comparative Efficacy of Arylomycin 162 and G0775.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on generalized procedures for these infection models.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections.

  • Animal Model: Female ICR or Swiss Webster mice are commonly used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.

  • Infection: Mice are anesthetized and injected intramuscularly into the thigh with a specific colony-forming unit (CFU) count of the bacterial suspension (e.g., 10^6 CFU of E. coli, K. pneumoniae, P. aeruginosa, or A. baumannii).

  • Treatment: At specified time points post-infection (e.g., 2 and 11 hours), the optimized arylomycin (e.g., G0775) or vehicle control is administered, typically via subcutaneous injection.

  • Efficacy Assessment: At a predetermined time after treatment (e.g., 24 hours post-infection), mice are euthanized. The thigh muscle is aseptically removed, homogenized in a sterile buffer, and serially diluted. The dilutions are plated on appropriate agar (B569324) media to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to the vehicle-treated group is calculated.

Mouse Lung Infection Model

This model assesses the efficacy of antibiotics against respiratory tract infections.

  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6) are used.

  • Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a bacterial suspension (e.g., a multidrug-resistant strain of K. pneumoniae).

  • Treatment: The optimized arylomycin (e.g., G0775) is administered at various doses to determine bacteriostatic and bactericidal concentrations.

  • Efficacy Assessment: At a defined endpoint, lungs are harvested, homogenized, and plated for CFU enumeration to determine the bacterial burden.

Mouse Peritonitis/Sepsis Model

This model evaluates the ability of an antibiotic to treat a systemic infection.

  • Animal Model: Mice (e.g., BALB/c) are used.

  • Infection: An intraperitoneal injection of a bacterial suspension (e.g., K. pneumoniae ATCC 43816) is administered to induce peritonitis and subsequent sepsis.

  • Treatment: The optimized arylomycin (e.g., G0775) or a comparator antibiotic (e.g., ciprofloxacin) is administered at specified times post-infection.

  • Efficacy Assessment: The primary endpoint is survival, which is monitored over a set period (e.g., 84 hours).

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of arylomycins and the experimental workflow of the neutropenic thigh infection model.

Arylomycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Arylomycin Optimized Arylomycin SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits Preprotein Preprotein with Signal Peptide Mature_Protein Mature Protein SPase->Mature_Protein Releases Secretion_Channel Secretion Channel Preprotein->Secretion_Channel Translocation Extracellular Space Extracellular Space Secretion_Channel->SPase Signal Peptide Cleavage

Caption: Mechanism of action of optimized arylomycins.

Thigh_Infection_Workflow cluster_setup Model Preparation cluster_treatment Intervention cluster_analysis Efficacy Assessment Immunosuppression Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Infection (e.g., MRSA) Immunosuppression->Infection Day -4 and -1 Treatment Administer Optimized Arylomycin or Vehicle Control Infection->Treatment Time 0 Euthanasia Euthanize Mice at Defined Endpoint Treatment->Euthanasia e.g., 24 hours Harvest Harvest Thigh Muscle Euthanasia->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Plating Serial Dilution and Plating Homogenize->Plating CFU_Count Enumerate Colony Forming Units (CFU) Plating->CFU_Count

Caption: Experimental workflow for the neutropenic mouse thigh infection model.

References

Comparative Genomics of Arylomycin A1 Sensitive vs. Resistant Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Arylomycin A1 against sensitive and resistant bacteria, supported by experimental data. Arylomycins are a class of natural product antibiotics that inhibit type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway, making it a promising target for novel antibacterial agents.

Performance Comparison: this compound Activity

The antibacterial activity of this compound is significantly influenced by the genetic makeup of the target bacterium, specifically the gene encoding for type I signal peptidase (SPase). Bacteria exhibiting sensitivity to this compound typically possess an SPase enzyme that is effectively inhibited by the antibiotic. In contrast, resistant bacteria harbor genetic variations that reduce the binding affinity of this compound to its target.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various sensitive and resistant bacterial strains. Lower MIC values indicate greater sensitivity to the antibiotic.

Table 1: MIC of Arylomycin A-C16 against Staphylococcus aureus Strains [1][2]

StrainRelevant GenotypeArylomycin A-C16 MIC (µg/mL)Phenotype
NCTC 8325Wild-type (SpsB with Pro29)16 - 32Resistant
PAS8001SpsB P29S mutant2Sensitive
USA300Wild-type (SpsB with Pro29)>128Highly Resistant
Arylomycin A-C16 Resistant IsolatesWild-type (SpsB with Pro29)>128Highly Resistant

Table 2: MIC of Arylomycin M131 against Staphylococcus aureus Strains [1]

StrainRelevant GenotypeArylomycin M131 MIC (µg/mL)Phenotype
NCTC 8325Wild-type (SpsB with Pro29)1 - 4Sensitive
USA300Wild-type (SpsB with Pro29)1 - 4Sensitive
Arylomycin A-C16 Resistant IsolatesWild-type (SpsB with Pro29)>32Resistant

Table 3: MIC of Arylomycin A-C16 against Escherichia coli Strains [3][4]

StrainRelevant GenotypeArylomycin A-C16 MIC (µg/mL)Phenotype
MG1655Wild-type (LepB with Pro84)>128Resistant
PAS0260LepB P84L mutantNot SpecifiedSensitive
PAS0232LepB P84S mutant4Sensitive

Key Genetic Determinants of Sensitivity and Resistance

The primary determinant of natural resistance to this compound in many bacteria is a single amino acid residue in the type I signal peptidase (SPase).

  • Resistance: In resistant strains of S. aureus, E. coli, and P. aeruginosa, a proline residue at a specific position in the SPase active site (Pro29 in S. aureus SpsB and Pro84 in E. coli LepB) sterically hinders the binding of the arylomycin molecule, thereby conferring resistance.[3]

  • Sensitivity: Naturally sensitive bacteria, such as Staphylococcus epidermidis, lack this proline residue. Genetically engineered strains of resistant bacteria, in which this proline is replaced with a smaller amino acid like serine or leucine, exhibit significantly increased sensitivity to arylomycins.[3]

Another mechanism of resistance, observed in S. aureus, involves the upregulation of the ayr operon (ayrRABC). When SPase is inhibited by arylomycins, the resulting cellular stress can lead to the derepression of the ayr operon. The protein products of this operon, AyrABC, provide an alternative pathway for the release of secreted proteins from the cell membrane, effectively bypassing the need for SPase activity.[5] Mutations in the ayrR gene, a transcriptional repressor, can lead to constitutive expression of the operon and high-level resistance to arylomycins.[1][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of arylomycins is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of the arylomycin is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the antibiotic are then prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (MHB).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Construction of SPase Mutant Strains

Site-directed mutagenesis is employed to create bacterial strains with specific mutations in the SPase gene.

Protocol:

  • Primer Design: Complementary primers containing the desired mutation (e.g., substituting the proline codon with a serine codon) are designed.

  • PCR Mutagenesis: The plasmid containing the wild-type SPase gene is amplified by PCR using the mutagenic primers. A high-fidelity DNA polymerase is used to minimize secondary mutations.

  • Template Digestion: The parental, methylated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The resulting nicked circular plasmid is transformed into competent E. coli cells. The bacterial DNA repair machinery ligates the nicks in the plasmid.

  • Selection and Verification: Transformed cells are plated on selective media. Colonies are then screened, and the presence of the desired mutation is confirmed by DNA sequencing. The verified mutant plasmid is then introduced into the target bacterial strain for allelic replacement.

Visualizations

Arylomycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space SPase Type I Signal Peptidase (SPase) MatureProtein Mature Secreted Protein SPase->MatureProtein Cleavage of signal peptide Resistance Resistance (e.g., Proline mutation in SPase) SPase->Resistance Preprotein Secretory Preprotein (with signal peptide) Preprotein->SPase Binding Arylomycin This compound Arylomycin->SPase Inhibition Experimental_Workflow cluster_genomics Genomic Analysis cluster_phenomics Phenotypic Analysis cluster_validation Genetic Validation StrainSelection Select Sensitive & Resistant Bacterial Strains GenomeSequencing Whole Genome Sequencing StrainSelection->GenomeSequencing MIC_Determination Determine Minimum Inhibitory Concentration (MIC) StrainSelection->MIC_Determination ComparativeGenomics Comparative Genomic Analysis (Identify SPase mutations, ayr operon, etc.) GenomeSequencing->ComparativeGenomics MutantConstruction Construct SPase Mutant Strains (Site-directed mutagenesis) ComparativeGenomics->MutantConstruction PhenotypicAssay Phenotypic Assays of Mutants (Confirm sensitivity/resistance) MIC_Determination->PhenotypicAssay MutantConstruction->PhenotypicAssay

References

Safety Operating Guide

Proper Disposal of Arylomycin A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Arylomycin A1, a lipohexapeptide antibiotic. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards. As this compound is intended for research use only, it is critical to handle its disposal with the same rigor as any other potent bioactive compound.[1]

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Key Safety and Handling Information for Arylomycin-Related Compounds

Precautionary StatementHazard DescriptionSource
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P273Avoid release to the environment.[2]
P301 + P310 + P330IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[2]
P391Collect spillage.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Note: This data is based on a Safety Data Sheet for a hazardous chemical and should be considered as a guideline for handling this compound in the absence of a specific SDS.

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound depends on its form (e.g., pure powder, solutions, contaminated labware). As a general principle, antibiotics and other bioactive compounds should be treated as hazardous chemical waste and not be disposed of down the drain.

Disposal of Pure this compound Powder (Unused or Expired)
  • Containerization : Keep the this compound in its original, tightly sealed container. If the original container is compromised, place it inside a larger, leak-proof, and clearly labeled secondary container.

  • Labeling : The outer container must be clearly labeled as "Hazardous Waste," and include the chemical name "this compound," and the approximate quantity.

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of this compound Stock Solutions and Dilute Experimental Solutions
  • Collection : Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Labeling : Label the waste container with "Hazardous Waste," the contents (e.g., "this compound in [Solvent]"), and an approximate concentration.

  • Storage : Store the container in a designated hazardous waste accumulation area.

  • Disposal : Dispose of the container through your institution's chemical waste program.

Disposal of Contaminated Labware and Materials

All disposable materials that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, bench paper) are considered contaminated waste.

  • Segregation : Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.

  • Labeling : Clearly label the container as "this compound-Contaminated Waste."

  • Disposal : Dispose of the container through your institution's chemical or biomedical waste stream, as directed by your EHS department.

This compound Disposal Workflow

cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Disposal Actions cluster_3 Final Steps start Identify this compound Waste Type pure_powder Pure Powder / Expired Stock start->pure_powder solutions Stock or Dilute Solutions start->solutions contaminated_materials Contaminated Labware / PPE start->contaminated_materials containerize_pure Seal in Original or Secondary Container pure_powder->containerize_pure collect_solutions Collect in Designated Liquid Waste Container solutions->collect_solutions collect_solids Collect in Lined Solid Waste Container contaminated_materials->collect_solids label_waste Label as Hazardous Waste: 'this compound' containerize_pure->label_waste collect_solutions->label_waste collect_solids->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose Arrange for EHS or Licensed Contractor Pickup store_waste->dispose

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and the manufacturer's Safety Data Sheet for complete and accurate disposal instructions.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.